1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOHLOKJZRGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, a derivative of the medicinally significant 6-azaindole scaffold. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The predicted data are derived from the known spectroscopic characteristics of the parent 1H-Pyrrolo[2,3-c]pyridine and the well-documented influence of the aromatic nitrile functional group. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The 6-Azaindole Scaffold and its 7-Cyano Derivative
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic aromatic heterocycle that serves as a vital structural motif in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The introduction of a carbonitrile (-C≡N) group at the 7-position of this scaffold yields this compound. The nitrile group is a versatile synthetic handle and a potent electron-withdrawing group, which significantly modulates the electronic and physical properties of the parent ring system.
Accurate structural elucidation is paramount in the development of novel compounds. This guide provides the predicted spectroscopic fingerprint of this compound to aid researchers in its identification and characterization.
Molecular Structure and Core Properties
The structure of this compound, with the IUPAC numbering convention used for subsequent spectroscopic assignments, is shown below.
Caption: Molecular structure of this compound.
Table 1: Core Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Parent Scaffold CAS No. | 271-29-4 (for 1H-Pyrrolo[2,3-c]pyridine)[1] |
| Appearance | Predicted to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the known data for the parent 6-azaindole[3] and the substituent chemical shift (SCS) effects of the electron-withdrawing nitrile group.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic and downfield regions. The pyrrole N-H proton will appear as a broad singlet at a high chemical shift. The protons on the pyridine ring (H4, H5) will be deshielded relative to the pyrrole protons (H2, H3). The introduction of the nitrile group at C7 is predicted to cause a significant downfield shift for the adjacent proton H5 and a smaller downfield shift for H4, due to its electron-withdrawing anisotropic and inductive effects.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.2 | br s | 1H | H1 (N-H, pyrrole) |
| ~8.80 | d | 1H | H5 |
| ~8.40 | d | 1H | H4 |
| ~7.80 | dd | 1H | H2 |
| ~6.70 | dd | 1H | H3 |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will provide critical information about the carbon framework. The nitrile carbon is expected to resonate in the characteristic 115-120 ppm range. The carbon to which it is attached (C7) will appear as a deshielded quaternary signal. The remaining carbon signals are predicted based on the 6-azaindole scaffold, with adjustments for the substituent effects of the nitrile group.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~149.0 | C7a |
| ~146.5 | C4 |
| ~131.0 | C2 |
| ~128.0 | C3a |
| ~122.0 | C5 |
| ~117.5 | CN |
| ~108.0 | C7 |
| ~101.5 | C3 |
Standard Experimental Protocol for NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for heterocyclic compounds as it can help in observing exchangeable protons like N-H.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover a range of 0-14 ppm.
-
Average 16-64 scans with a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[4]
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more).
-
Use a relaxation delay of 2-5 seconds to allow for the complete relaxation of quaternary carbons.[4]
-
Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups. The most prominent feature in the IR spectrum of this compound is expected to be the nitrile stretching vibration.
Predicted Vibrational Analysis
The presence of the aromatic nitrile group will give rise to a strong and sharp absorption band. Other key vibrations include the N-H stretch of the pyrrole ring and various C-H and ring stretching modes.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3300 | Medium, broad | N-H stretching (pyrrole) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2235 | Strong, sharp | C≡N stretching (aromatic nitrile)[5] |
| ~1610, ~1480 | Medium | C=C and C=N stretching (ring vibrations) |
| ~800-700 | Strong | C-H bending (out-of-plane) |
Rationale: The C≡N stretch for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹.[5] This peak is characteristically sharp and intense due to the large change in dipole moment during the vibration, making it a reliable diagnostic tool.[5]
Standard Experimental Protocol for ATR-FTIR Spectroscopy
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula of the synthesized compound.
Predicted Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this type of molecule. The analysis should clearly show the protonated molecular ion [M+H]⁺. The molecular ion peak [M]⁺ may be observed, though it is often less intense in ESI. A common fragmentation pathway for aromatic nitriles involves the loss of hydrogen cyanide (HCN).
Table 5: Predicted High-Resolution Mass Spectrometry Data
| m/z (predicted) | Interpretation |
|---|---|
| 144.0556 | [M+H]⁺ (Protonated molecule, C₈H₆N₃⁺) |
| 143.0481 | [M]⁺ (Molecular ion, C₈H₅N₃⁺) |
| 116.0406 | [M-HCN]⁺ (Loss of hydrogen cyanide) |
Standard Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to confirm the elemental composition against the theoretical formula (C₈H₅N₃).
Workflow for Spectroscopic Characterization
The logical flow for confirming the structure of a novel synthesized compound like this compound follows a systematic process of spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic profile for this compound. The predicted data, derived from foundational spectroscopic principles and analysis of analogous structures, serve as a robust reference for researchers. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity of the bicyclic core, while the strong, sharp C≡N stretch in the IR spectrum (~2235 cm⁻¹) and the accurate mass peak in the HRMS ([M+H]⁺ at m/z 144.0556) provide definitive confirmation of the key functional group and molecular formula, respectively. Adherence to the described experimental protocols will ensure the generation of high-quality, reliable data for structural verification.
References
Introduction: The Structural Significance of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is of paramount importance. As a bioisostere of purine and indole, this heterocyclic system is a cornerstone in the design of novel therapeutics, particularly kinase inhibitors.[1][2] The 1H-Pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, combines the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyridine ring, creating a unique electronic environment that is highly valuable for molecular recognition in biological systems.[1][3]
This guide focuses on a specific, functionally rich derivative: This compound . The introduction of a carbonitrile (cyano) group at the 7-position further modulates the electronic properties of the ring system and provides a versatile chemical handle for further synthetic elaboration.
For researchers and drug development professionals, unambiguous structural characterization is the bedrock of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This document provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignment, the rationale behind observed chemical shifts and coupling constants, and best-practice protocols for data acquisition.
Molecular Structure and Atom Numbering
To ensure clarity in the subsequent spectral assignments, the standardized IUPAC numbering for this compound is used throughout this guide.
Caption: IUPAC numbering of this compound.
Core Principles Influencing the NMR Spectra
The NMR spectrum of a heteroaromatic compound is a sensitive reporter of its electronic architecture. For this compound, the key influencing factors are:
-
Electronic Anisotropy : The delocalized π-electrons in the fused aromatic rings generate a powerful ring current effect in the presence of an external magnetic field.[4] This effect generally deshields the protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons.
-
Electronegativity and Inductive Effects : The nitrogen atom in the pyridine ring (N6) is highly electronegative, leading to a significant withdrawal of electron density from the adjacent carbon and hydrogen atoms. This deshielding effect causes protons closer to the nitrogen (especially H5) to shift further downfield.
-
Substituent Effects : The electron-withdrawing cyano group at C7 significantly influences the electron distribution, particularly within the pyridine portion of the molecule. This will deshield adjacent protons and carbons.
-
Spin-Spin Coupling : Protons on adjacent carbons interact through the bonding electrons, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is diagnostic of the spatial relationship between the coupled nuclei (e.g., ortho, meta).
¹H NMR Spectral Analysis: A Predictive Interpretation
While a definitive spectrum must be acquired experimentally, a highly accurate prediction can be made based on the analysis of analogous structures and foundational principles. The spectrum is anticipated to show five distinct signals in the aromatic region and one broad signal for the N-H proton.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H1 (N-H) | 11.0 - 12.5 | Broad Singlet (br s) | - | Acidic proton, subject to exchange. Chemical shift is highly dependent on solvent (DMSO-d₆) and concentration. |
| H5 | 8.5 - 8.8 | Doublet (d) | J5,4 ≈ 5.0 - 6.0 | Located ortho to the electron-withdrawing pyridine nitrogen (N6), resulting in significant deshielding and a downfield shift. Coupled only to H4. |
| H4 | 8.0 - 8.3 | Doublet (d) | J4,5 ≈ 5.0 - 6.0 | Part of the pyridine ring, coupled to H5. Less deshielded than H5 but still significantly downfield due to the ring's electron-deficient nature. |
| H2 | 7.8 - 8.1 | Doublet (d) | J2,3 ≈ 3.0 - 3.5 | Part of the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent pyridine ring and N1. |
| H3 | 6.8 - 7.1 | Doublet (d) | J3,2 ≈ 3.0 - 3.5 | Part of the pyrrole ring, coupled to H2. Typically the most upfield of the aromatic CH protons. |
Note: Predicted values are based on data for related azaindole and pyrrolopyridine structures in DMSO-d₆.[5][6][7] Actual experimental values may vary.
¹³C NMR Spectral Analysis: Unambiguous Carbon Assignment
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals: seven for the bicyclic core and one for the nitrile carbon. Assignments are best confirmed with 2D NMR, but a reliable prediction can be made.
| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C5 | 148 - 152 | Most deshielded CH carbon, directly adjacent to the electronegative N6 atom. |
| C7a | 145 - 148 | Quaternary carbon at the ring junction, adjacent to N6. |
| C3a | 130 - 135 | Quaternary carbon at the ring junction, part of the pyrrole ring. |
| C2 | 128 - 132 | CH carbon in the pyrrole ring, alpha to the pyrrole nitrogen. |
| C4 | 120 - 125 | CH carbon in the pyridine ring. |
| C-CN (Nitrile) | 116 - 119 | Characteristic chemical shift for a nitrile carbon.[8] |
| C3 | 102 - 106 | CH carbon in the pyrrole ring, typically shielded relative to other aromatic carbons. |
| C7 | 95 - 100 | Quaternary carbon bearing the nitrile group. Its shift is significantly influenced by the cyano substituent. |
Note: Predicted values are based on general principles for heterocyclic compounds and data from related structures.[7][9][10] Quaternary carbon assignments rely heavily on HMBC data for confirmation.
Self-Validating Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol describes a self-validating system for the characterization of this compound.
Workflow Diagram
Caption: Standardized workflow for NMR analysis of heterocyclic compounds.
Step-by-Step Methodology
-
Sample Preparation [5]
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL). DMSO-d₆ is an excellent choice for this class of compounds as it readily dissolves them and shifts the residual water peak away from the signals of interest. The N-H proton is also clearly observable and less prone to rapid exchange than in other solvents.
-
Dissolution & Transfer: Add the solvent to the vial, cap, and gently vortex until the sample is fully dissolved. Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition [5]
-
These are typical parameters for a 400 MHz spectrometer and may require optimization.
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Number of Scans (NS): 16-64, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Experiment:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): ~220 ppm, centered around 110 ppm.
-
-
-
Data Processing and Analysis [5]
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm. For ¹³C NMR, the solvent peak is referenced to δ 39.52 ppm.
-
Integration and Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
-
The Role of 2D NMR for Unambiguous Assignment
For a novel or complex derivative, 1D NMR alone may not be sufficient for complete, unambiguous assignment. Advanced 2D NMR techniques are essential for validating the structure with the highest degree of confidence.[11]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled. It would show a cross-peak between H4 and H5, and another between H2 and H3, definitively confirming their positions relative to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It provides an unequivocal link between the ¹H and ¹³C assignments for all protonated carbons (C2, C3, C4, C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the full carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[12] Key expected correlations for this compound would include:
-
H5 to C7, C3a, and C4.
-
H4 to C7a and C5.
-
H2 to C3a and C3.
-
H3 to C2 and C7a.
-
Crucially, correlations from protons on the pyridine ring (e.g., H5) to the nitrile carbon (C-CN) would firmly establish the position of the cyano group.[13]
-
Conclusion
The structural elucidation of this compound is a paradigmatic exercise in the application of modern NMR spectroscopy. Through a systematic analysis of its ¹H and ¹³C NMR spectra, one can gain deep insights into the molecule's unique electronic landscape, which is shaped by the interplay between its electron-rich pyrrole moiety and its electron-deficient, nitrile-substituted pyridine ring. The predictive data and standardized protocols laid out in this guide serve as a robust framework for researchers, ensuring the integrity and reproducibility of their synthetic and drug discovery efforts. The confident application of 1D and 2D NMR techniques remains the gold standard for verifying the structure of such vital heterocyclic scaffolds.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ajol.info [ajol.info]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Infrared spectroscopy of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
An In-Depth Technical Guide to the Infrared Spectroscopy of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Executive Summary
1H-Pyrrolo[2,3-c]pyridine, often referred to as 6-azaindole, constitutes a vital heterocyclic scaffold in modern medicinal chemistry. Its derivatives are explored as potent kinase inhibitors and other therapeutic agents, making their unambiguous structural characterization paramount.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound. We move beyond a simple recitation of expected frequencies, providing a framework grounded in the causality of experimental choices and the principles of molecular vibrations. This document details a robust, self-validating protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) and offers a detailed interpretation of the key spectral features that confirm the molecular identity and integrity of this important compound.
Introduction: The Analytical Imperative
The 1H-pyrrolo[2,3-c]pyridine core is a privileged structure in drug discovery, prized for its ability to mimic the purine base of ATP, enabling it to function as an effective hinge-binder in the ATP-binding pocket of various kinases.[1] The "-7-carbonitrile" derivative introduces a key functional group, the nitrile (C≡N), which can serve as a metabolic block, a hydrogen bond acceptor, or a synthetic handle for further molecular elaboration.
Given its role in pharmaceutical development, rigorous quality control and structural verification are non-negotiable. FT-IR spectroscopy stands as a first-line, rapid, and non-destructive analytical technique. Its power lies in its ability to provide a unique molecular "fingerprint" and to confirm the presence of critical functional groups, thereby verifying the successful synthesis and purity of the target compound.[4]
Theoretical Foundations: Predicting the Vibrational Signature
The infrared spectrum of a molecule arises from the absorption of IR radiation at frequencies that match the molecule's natural vibrational modes.[5] For a complex heterocyclic system like this compound, these vibrations can be logically dissected by considering its constituent functional groups and structural elements. A molecule with N atoms has 3N-6 normal modes of vibration, which manifest as distinct absorption bands in the IR spectrum.[5]
The primary vibrational modes anticipated for this molecule are:
-
N-H Stretching: The pyrrole ring contains a secondary amine, and its N-H bond stretch is a key identifier.
-
Aromatic C-H Stretching: The C-H bonds on both the pyrrole and pyridine rings will exhibit stretching vibrations at characteristic frequencies.
-
C≡N Stretching: The nitrile group has a highly characteristic and strong triple bond stretching vibration. Its position is sensitive to electronic effects like conjugation with the aromatic system.[6][7]
-
Ring Stretching (C=C and C=N): The fused aromatic rings possess a series of complex stretching vibrations that are indicative of the heterocyclic core.[8]
-
Fingerprint Region Vibrations: The region below 1500 cm⁻¹ contains a multitude of complex bending and skeletal vibrations (e.g., C-H out-of-plane bending) that are unique to the molecule's overall structure, serving as a definitive fingerprint for identification.[9]
Experimental Protocol: High-Fidelity ATR-FT-IR Spectrum Acquisition
While traditional methods like KBr pellets are effective, modern laboratories increasingly rely on Attenuated Total Reflectance (ATR) for its speed, ease of use, and minimal sample preparation requirements.[10] The following protocol outlines a self-validating system for obtaining a reliable spectrum.
Step-by-Step Methodology
-
Instrument Preparation & Verification:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify instrument performance using a polystyrene reference standard. The peak positions should be within ±2 cm⁻¹ of the certified values.
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., spectroscopy-grade isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.[11]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally subtract the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic signal from the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Engage the pressure clamp and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[11]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Release the pressure clamp and carefully remove the bulk of the sample powder.
-
Clean the ATR crystal meticulously as described in Step 1 to prevent cross-contamination of future measurements.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FT-IR Spectroscopy.
Detailed Spectral Analysis and Interpretation
The FT-IR spectrum of this compound can be analyzed by examining characteristic regions. The following table summarizes the predicted absorption bands based on established group frequencies for aromatic nitriles and heterocyclic compounds.[6][7][8][12]
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |
| ~3350 - 3200 | Medium, Broad | N-H Stretch (Pyrrole ring) |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1610 - 1550 | Medium to Strong | C=C and C=N Aromatic Ring Stretching |
| ~1500 - 1400 | Medium | C=C and C=N Aromatic Ring Stretching |
| < 1500 | Complex Pattern | Fingerprint Region: C-H Bending, Ring Deformations |
Region-by-Region Causality
-
The X-H Stretching Region (4000-2500 cm⁻¹): The presence of a moderately broad absorption band around 3300 cm⁻¹ is a strong indicator of the N-H bond in the pyrrole moiety. Its broadness is due to hydrogen bonding in the solid state. Just to the left of 3000 cm⁻¹, weaker, sharper peaks are expected for the C-H stretching vibrations of the aromatic rings.[8]
-
The Triple Bond Region (2500-2000 cm⁻¹): This region is dominated by a single, unmistakable feature. The C≡N stretching vibration of the nitrile group is expected to appear as a strong and sharp absorption band. For aromatic nitriles, conjugation with the ring system weakens the C≡N bond slightly, lowering its absorption frequency to around 2230 cm⁻¹ from the ~2250 cm⁻¹ seen in saturated nitriles.[6][7] The high intensity of this peak is due to the large change in dipole moment during the vibration of the polar C≡N bond. Its presence is primary evidence of the compound's identity.
-
The Double Bond Region (2000-1500 cm⁻¹): This area reveals the vibrations of the fused aromatic core. A series of medium-to-strong bands between approximately 1610 cm⁻¹ and 1400 cm⁻¹ correspond to the C=C and C=N stretching modes within the pyridine and pyrrole rings.[8] The complexity of these bands is characteristic of the rigid, fused-ring system.
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information from complex vibrations, including C-H in-plane and out-of-plane bending and skeletal deformations of the entire molecule.[9] While individual peak assignment is challenging without computational modeling, the overall pattern is unique to this compound. This makes it invaluable for confirming identity by comparison to a known reference spectrum or for detecting minor structural changes or impurities.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Molecular vibration - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug design is perpetual. Among these, the azaindole framework, a bioisosteric analog of indole, has garnered significant attention. The strategic placement of a nitrogen atom within the benzene ring of the indole nucleus dramatically alters the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. This modification can lead to enhanced target affinity and improved pharmacokinetic profiles.[1] The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is one of the four principal positional isomers of azaindole and has emerged as a key structural motif in a variety of pharmacologically active agents.[2]
This technical guide provides a comprehensive overview of a particularly intriguing derivative of this scaffold: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile , also referred to as 7-cyano-6-azaindole. The introduction of a carbonitrile group at the 7-position of the 6-azaindole core offers a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of compound libraries for high-throughput screening. Moreover, the nitrile group itself can participate in crucial interactions with biological targets. This guide will delve into the physicochemical properties, synthesis, reactivity, and spectral characteristics of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its potential in medicinal chemistry.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery, influencing everything from its synthesis and purification to its formulation and biological activity. While extensive experimental data for this compound is not widely published, we can compile a combination of available data and predicted values based on its structural analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅N₃ | - |
| Molar Mass | 143.15 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 405.3 ± 25.0 °C | [3] (Predicted) |
| Melting Point | Not available | - |
| Solubility | Poorly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF. | Inferred from related azaindoles[4] |
| logP (Octanol/Water Partition Coefficient) | Not available | - |
| pKa | Not available | - |
The introduction of the nitrogen atom in the pyridine ring generally increases the aqueous solubility of azaindoles compared to their indole counterparts.[4] However, the overall planarity and aromaticity of the bicyclic system, coupled with the relatively nonpolar nitrile group, suggest that the solubility in aqueous media is likely to be low. For experimental work, dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended.
Synthesis and Reactivity: Constructing and Functionalizing the Core
The synthesis of substituted azaindoles can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa.
Proposed Synthetic Pathway
A plausible and efficient route to this compound would involve a multi-step synthesis starting from a suitable pyridine derivative. One of the more established methods for constructing the azaindole scaffold is through transition-metal-catalyzed cross-coupling reactions.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized experimental protocol based on established methodologies for the synthesis of related azaindole derivatives.[5]
Step 1: Protection of 2-Amino-3-bromopyridine
-
Dissolve 2-amino-3-bromopyridine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2-4: Sonogashira Coupling and Cyclization
-
To a solution of the protected 2-amino-3-bromopyridine in a suitable solvent (e.g., THF or dioxane), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).
-
Add a base (e.g., triethylamine) and heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude product in methanol and add a base (e.g., potassium carbonate) to effect both desilylation and intramolecular cyclization to the protected 6-azaindole.
Step 5: Deprotection
-
Dissolve the protected 1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
After completion, neutralize the reaction mixture and extract the product into an organic solvent.
Step 6: Halogenation
-
Dissolve the 1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMF).
-
Add N-bromosuccinimide (NBS) or iodine and stir at room temperature. The electron-rich pyrrole ring is expected to undergo electrophilic substitution preferentially at the 7-position.
Step 7: Cyanation
-
To a solution of the 7-halo-1H-pyrrolo[2,3-c]pyridine in a polar aprotic solvent (e.g., DMF or NMP), add copper(I) cyanide or zinc cyanide and a palladium catalyst.
-
Heat the reaction mixture at an elevated temperature until the starting material is consumed.
-
Cool the reaction and quench with an aqueous solution of ferric chloride or ammonia to complex with the copper salts.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity of the this compound
The reactivity of this molecule is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic nitrile group.
-
Pyrrole Ring: Susceptible to electrophilic aromatic substitution, although the pyridine ring's electron-withdrawing nature deactivates it compared to indole.
-
Pyridine Ring: Prone to nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through N-oxidation.
-
Nitrile Group: The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing avenues for further derivatization.[2]
Spectral Analysis: Elucidating the Molecular Structure
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
-
~12.0 ppm (broad singlet, 1H): N-H proton of the pyrrole ring.
-
~8.5-8.0 ppm (multiplets, 2H): Protons on the pyridine ring.
-
~7.5-7.0 ppm (multiplets, 2H): Protons on the pyrrole ring.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
-
~150-140 ppm: Carbons of the pyridine ring.
-
~130-100 ppm: Carbons of the pyrrole ring.
-
~118 ppm: Carbon of the nitrile group (CN).
Infrared (IR) Spectroscopy
-
~3400-3300 cm⁻¹: N-H stretching vibration of the pyrrole ring.
-
~2230-2210 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 143.
Applications in Drug Discovery: A Scaffold of Opportunity
The 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives have shown significant promise in various therapeutic areas. The introduction of the 7-carbonitrile group further enhances its potential as a versatile building block.
-
Kinase Inhibitors: The azaindole core is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine region of ATP.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been developed as potent inhibitors of various kinases, including fibroblast growth factor receptor (FGFR).[7] It is plausible that this compound could serve as a starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.
-
Allosteric Modulators of Metabotropic Glutamate Receptors (mGluRs): 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of allosteric antagonists for the mGluR5 receptor.[8] This suggests that the 7-substituted 6-azaindole scaffold is well-suited for targeting this class of receptors, which are implicated in various neurological and psychiatric disorders. The 7-carbonitrile derivative could be a key intermediate in the synthesis of such modulators.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry. Its 6-azaindole core provides a privileged scaffold for interacting with a range of biological targets, while the 7-carbonitrile group offers a versatile point for synthetic elaboration. Although detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectral characteristics and potential applications. As the demand for novel therapeutic agents continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the discovery and development of new medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
For Immediate Release
A Deep Dive into the Synthetic Origins and Strategic Importance of a Key Heterocyclic Building Block for Drug Discovery
This technical guide provides an in-depth exploration of the discovery and initial synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the chemical rationale behind the synthetic strategies, contextualizes the molecule's importance within medicinal chemistry, and offers detailed experimental procedures grounded in authoritative sources.
Introduction: The Significance of the 6-Azaindole Core
The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, is bioisosteric to indole, a core component of numerous biologically active natural products and synthetic drugs. The introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can be strategically exploited to fine-tune the pharmacological profile of a drug candidate.
The specific derivative, this compound, has emerged as a particularly valuable building block. The nitrile group at the 7-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations to introduce diverse functionalities and explore structure-activity relationships (SAR).
The Dawn of a Scaffold: Discovery and Initial Synthetic Approaches
While a single, seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of azaindole chemistry. Early synthetic efforts in this area were often extensions of classical indole syntheses, adapted for the pyridine-containing analogues.
A significant breakthrough in accessing functionalized 1H-pyrrolo[2,3-c]pyridines, including precursors to the 7-carbonitrile derivative, was the development of methods to construct the pyrrole ring onto a pre-existing, substituted pyridine. A key intermediate in many modern syntheses is a 7-halo-1H-pyrrolo[2,3-c]pyridine, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine. The chlorine atom at the 7-position provides a reactive site for nucleophilic aromatic substitution, a common strategy for introducing the cyano group.
One of the notable applications that highlights the importance of this scaffold is the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5)[1]. This work underscores the therapeutic potential of molecules derived from the this compound core.
De Novo Synthesis: A Strategic Approach
The construction of the this compound core typically involves a multi-step sequence. A logical and field-proven strategy involves the initial synthesis of a suitable precursor, such as a 7-halo-6-azaindole, followed by cyanation. The following sections detail a representative synthetic workflow.
Synthesis of a 7-Halo-1H-pyrrolo[2,3-c]pyridine Intermediate
The synthesis of a 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate often begins with a substituted pyridine derivative. The overall process involves the construction of the fused pyrrole ring followed by halogenation. While specific industrial methods may vary, the general chemical logic follows established principles of heterocyclic chemistry.
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine (Illustrative)
This protocol is a generalized representation based on common synthetic strategies for related compounds and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Step 1: Pyrrole Ring Formation. A suitably substituted aminopyridine is used as the starting material. Cyclization to form the pyrrole ring can be achieved through various methods, often involving condensation with a carbonyl compound or its equivalent, followed by intramolecular cyclization.
-
Step 2: Halogenation. The resulting 1H-pyrrolo[2,3-c]pyridine is then subjected to halogenation at the 7-position. This can be accomplished using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in an appropriate solvent. The reaction conditions are carefully controlled to ensure regioselectivity.
Cyanation of the 7-Halo Intermediate
The introduction of the nitrile group at the 7-position is a key transformation. This is typically achieved through a nucleophilic aromatic substitution reaction, where the halide is displaced by a cyanide anion.
Experimental Protocol: Synthesis of this compound
This protocol is an illustrative example and requires optimization and adherence to stringent safety protocols due to the use of cyanide reagents.
-
Reaction Setup: To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Catalysis: The reaction may be facilitated by the use of a palladium or copper catalyst to promote the carbon-nitrogen bond formation.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically between 80-150 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Step | Reactant | Reagent | Product | Typical Yield (%) |
| 1 | Substituted Aminopyridine | Carbonyl equivalent | 1H-Pyrrolo[2,3-c]pyridine | 60-80 |
| 2 | 1H-Pyrrolo[2,3-c]pyridine | Chlorinating Agent | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 70-90 |
| 3 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Cyanide Salt | This compound | 50-70 |
Note: Yields are illustrative and can vary significantly based on specific substrates, reagents, and reaction conditions.
Mechanistic Insights and Rationale
The choice of synthetic strategy is guided by fundamental principles of organic chemistry. The electron-withdrawing nature of the pyridine ring influences the reactivity of the fused pyrrole. The halogenation at the 7-position is directed by the electronic properties of the bicyclic system. The subsequent cyanation proceeds via a nucleophilic aromatic substitution mechanism, which is facilitated by the electron-deficient character of the pyridine ring and, in many cases, enhanced by transition metal catalysis.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Characterization and Validation
The identity and purity of this compound are confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the regiochemistry of substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching frequency (typically around 2220-2260 cm⁻¹) provides strong evidence for the successful cyanation step.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Conclusion and Future Directions
The synthesis of this compound represents a key achievement in heterocyclic chemistry, providing a versatile platform for the development of novel therapeutic agents. The strategic installation of the cyano group at the 7-position opens up a vast chemical space for further functionalization. As our understanding of the biological roles of targets amenable to modulation by 6-azaindole-based ligands continues to grow, the demand for efficient and scalable syntheses of this important scaffold will undoubtedly increase. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of new chemical transformations of the nitrile group to access an even greater diversity of bioactive molecules.
References
Unlocking the Molecular Architecture: A Technical Guide to the Structural Elucidation of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
For Immediate Release
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the methodologies and field-proven insights for the structural elucidation of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical framework for confirming the molecular structure of this and related compounds with a high degree of confidence.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, often referred to as 6-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a variety of biological targets, particularly kinases and G-protein coupled receptors. The introduction of a carbonitrile group at the 7-position creates a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for the development of novel therapeutics. For instance, derivatives such as 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been investigated as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5)[1]. The precise and unambiguous confirmation of its structure is therefore a critical first step in any research and development cascade.
A Multi-pronged Approach to Structural Verification
The structural elucidation of a novel or synthesized compound is a process of accumulating corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The workflow for the structural elucidation of this compound is conceptually illustrated below.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.
Mass Spectrometry: The First Glimpse of Molecular Identity
High-Resolution Mass Spectrometry (HRMS) provides the most direct evidence of the elemental composition of a molecule. For this compound, the expected molecular formula is C₈H₅N₃.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured with high precision.
-
Data Interpretation: The measured m/z is compared to the theoretical exact mass of the protonated molecule to confirm the elemental composition.
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₈H₅N₃ | - |
| Molecular Weight | 143.15 g/mol | - |
| Exact Mass | 143.04835 | - |
| [M+H]⁺ (m/z) | 144.05617 | Consistent with theoretical |
Note: Observed values would be obtained from experimental data.
Infrared Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are the N-H stretch of the pyrrole ring, the C≡N stretch of the nitrile group, and the aromatic C-H and C=C/C=N stretching vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Analysis: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups.
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
| ~3100 | Medium | N-H stretch (pyrrole) |
| ~2230 | Strong | C≡N stretch (nitrile) |
| 1600-1450 | Medium to Strong | Aromatic C=C and C=N stretching |
| ~800-700 | Strong | Aromatic C-H bending (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of through-bond connectivities.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for this compound in DMSO-d₆. These predictions are based on the analysis of structurally related azaindole derivatives.
Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | H1 (N-H) |
| ~8.8 | s | 1H | H6 |
| ~8.2 | d | 1H | H4 |
| ~7.8 | d | 1H | H5 |
| ~7.5 | d | 1H | H2 |
| ~6.8 | d | 1H | H3 |
Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C7a |
| ~148 | C4 |
| ~130 | C3a |
| ~128 | C2 |
| ~122 | C6 |
| ~118 | CN |
| ~115 | C5 |
| ~105 | C7 |
| ~102 | C3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra.
-
Analysis: A suite of NMR experiments is performed, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are used to piece together the molecular structure.
The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are crucial for confirming the connectivity of the bicyclic system and the position of the nitrile group.
Caption: Predicted key 2- and 3-bond Heteronuclear Multiple Bond Correlations (HMBC) for this compound. (Note: A chemical structure image would be embedded here in a full implementation).
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The high-resolution mass spectrum confirms the elemental composition, the FTIR spectrum identifies the key functional groups, and a comprehensive suite of NMR experiments provides the definitive atomic connectivity. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and unequivocally confirm the structure of this important heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.
References
A Strategic Guide to the Preliminary Biological Screening of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, including kinases and ion channels. This guide presents a comprehensive, phased strategy for the initial biological evaluation of a novel derivative, 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. As a Senior Application Scientist, the narrative moves beyond simple protocols to elucidate the scientific rationale behind the experimental design, creating a self-validating workflow. The proposed screening cascade is designed to efficiently assess the compound's cytotoxic, antimicrobial, and potential drug-like properties, adhering to the "fail early, fail cheap" paradigm of modern drug discovery. This document provides researchers, scientists, and drug development professionals with detailed methodologies for primary screening, decision-gated secondary assays, and essential early ADME/Tox profiling, ensuring a robust and logical pathway from a novel compound to a potential lead candidate.
Introduction: The Scientific Rationale for Screening
The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Core of Versatility
The fusion of a pyrrole and pyridine ring to form a pyrrolopyridine system creates a class of compounds with significant therapeutic potential. These scaffolds, often referred to as azaindoles, are bioisosteres of indole and purine, allowing them to function as effective "hinge-binders" in the ATP-binding pockets of enzymes like kinases.[1] Indeed, derivatives of the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffolds have been developed as potent inhibitors of targets such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[2][3][4] Furthermore, the 1H-pyrrolo[2,3-c]pyridine core itself has been explored for applications like potassium-competitive acid blockers (P-CABs).[5] The introduction of the electron-withdrawing carbonitrile group at the 7-position is anticipated to significantly modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially unlocking novel biological activities.
A Phased Approach to Preliminary Screening
To maximize efficiency and conserve resources, a tiered or phased screening approach is indispensable. This strategy front-loads broad, cost-effective assays to rapidly identify any significant biological activity or inherent liabilities. Favorable results trigger progression to more complex and resource-intensive secondary and tertiary assays. This "fail early and fail cheap" strategy is a cornerstone of the pharmaceutical industry, designed to reduce attrition in later, more expensive stages of drug discovery.[6] Our proposed workflow begins with a wide-net assessment of cytotoxicity and antimicrobial effects before moving to more targeted mechanistic and pharmacokinetic evaluations.
Phase 1: Primary Screening – Broad Bioactivity Assessment
The objective of Phase 1 is to cast a wide net to detect any general biological activity of this compound and to establish a baseline for its toxicity, which is critical for guiding concentrations used in subsequent assays.
Methodology: In Vitro Cytotoxicity Profiling
Rationale: The evaluation of cytotoxic potential is a critical first step in drug discovery.[7] It determines the concentration-dependent effects of a compound on cell viability and is essential for identifying potential anticancer agents.[8] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8][9] By screening against both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines, we can also derive a preliminary selectivity index.[8]
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding: Culture human cervical cancer (HeLa), breast cancer (MCF-7), and human embryonic kidney (HEK293) cells in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with 100 µL of the various compound concentrations. Include a vehicle control (medium with the equivalent concentration of DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[7]
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| HeLa (Cervical Cancer) | Result | Result | Result |
| MCF-7 (Breast Cancer) | Result | Result | Result |
| HEK293 (Non-Cancerous) | Result | Result | N/A |
¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Methodology: Antimicrobial Activity Screening
Rationale: The structural diversity of heterocyclic compounds makes them a rich source for novel antimicrobial agents. A primary screen for antimicrobial activity is a cost-effective way to explore this potential therapeutic avenue. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[11][12][13]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microorganism inoculum to each well.[14] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[14][15] This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | MIC (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Result | Ciprofloxacin: Result |
| Escherichia coli | ATCC 25922 | Result | Ciprofloxacin: Result |
| Candida albicans | ATCC 90028 | Result | Amphotericin B: Result |
Phase 2: Decision-Based Secondary Screening
The results from Phase 1 dictate the direction of secondary screening. This phase aims to gain preliminary insights into the mechanism of action for any observed activity or to test for predicted activities based on the scaffold's known pharmacology.
If significant cytotoxicity is observed (e.g., IC₅₀ < 10 µM), follow-up assays would include:
-
Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, G2/M).
-
Apoptosis Assay: Employing Annexin V/PI staining to differentiate between early apoptotic, late apoptotic, and necrotic cell death, providing insight into the mode of cell killing.
If antimicrobial activity is detected, the next logical step is to determine the Minimum Bactericidal Concentration (MBC) to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
If no significant activity is found in the primary screens, but the scaffold is of high interest, one may proceed directly to screening against target families known to interact with azaindoles, such as a focused panel of protein kinases.
Phase 3: Early ADME/Tox Profiling
Regardless of the outcome of activity screening, a compound with potential for further development must possess acceptable pharmacokinetic properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology screening provides critical data on a compound's "drug-likeness" and helps identify potential liabilities that could halt development later on.[16][17]
Methodology: Key In Vitro ADME Assays
-
Aqueous Solubility: This is a fundamental property affecting absorption. It can be assessed using turbidimetric methods, where the precipitation of the compound out of an aqueous buffer is measured as a function of concentration.
-
Lipophilicity (LogD): This measures the compound's distribution between an organic (octanol) and aqueous phase at a physiological pH (7.4). It is a key predictor of permeability and metabolism. It is typically determined by a shake-flask method followed by LC-MS/MS analysis.
-
Metabolic Stability: This assay evaluates the susceptibility of the compound to metabolism by key drug-metabolizing enzymes.[17]
-
Protocol: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (HLM) and the cofactor NADPH. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
-
-
CYP450 Inhibition: This assay is crucial for predicting the potential for drug-drug interactions (DDIs).[18]
-
Protocol: Incubate the test compound across a range of concentrations with human liver microsomes and a specific fluorescent probe substrate for a key CYP isozyme (e.g., CYP3A4). A decrease in the formation of the fluorescent metabolite indicates inhibition. An IC₅₀ value is then calculated.
-
-
Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport. The assay measures the passage of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Data Presentation: Summary of Early ADME/Tox Profile
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Solubility | Kinetic Solubility | e.g., 75 µM | High/Medium/Low |
| Lipophilicity | LogD at pH 7.4 | e.g., 2.8 | Optimal range 1-3 |
| Metabolic Stability | HLM Half-life (t₁/₂) | e.g., > 60 min | High/Medium/Low Stability |
| DDI Potential | CYP3A4 Inhibition IC₅₀ | e.g., > 25 µM | Low/Medium/High Risk |
| Permeability | PAMPA (Pₑ) | e.g., 15 x 10⁻⁶ cm/s | High/Medium/Low |
Data Synthesis and Future Directions
The culmination of this preliminary screening cascade provides a multi-faceted profile of this compound. A successful outcome would be a compound demonstrating potent and selective cytotoxicity against cancer cells, or significant antimicrobial activity, coupled with a promising ADME profile (e.g., good solubility, high metabolic stability, low CYP inhibition, and good permeability).
Such a profile would strongly justify advancing the compound to the hit-to-lead stage. Future work would involve structure-activity relationship (SAR) studies to optimize potency and ADME properties, more extensive mechanistic studies (e.g., target identification), and eventually, evaluation in in vivo models of efficacy and safety. Conversely, poor activity or significant liabilities (e.g., high cytotoxicity to normal cells, rapid metabolic clearance) identified in this early screen would allow researchers to de-prioritize the compound, saving valuable resources for more promising candidates.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. theraindx.com [theraindx.com]
- 18. criver.com [criver.com]
An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, represents a privileged heterocyclic system in modern medicinal chemistry. Its structure, which bioisosterically mimics purine bases, allows it to function as an effective hinge-binder in the ATP-binding pockets of various kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology and inflammatory diseases.[1] Derivatives of the closely related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold have been developed as potent inhibitors of critical enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and phosphodiesterase 4B (PDE4B).[2][3]
This guide focuses on a specific, yet underexplored member of this family: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile . The introduction of a carbonitrile group at the 7-position adds a versatile chemical handle—a potent electron-withdrawing group and a hydrogen bond acceptor—that can be leveraged to fine-tune physicochemical properties and biological activity. For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its solubility and stability is non-negotiable. These fundamental properties dictate its formulation, bioavailability, and shelf-life.
This document provides a comprehensive technical framework for researchers, chemists, and drug development professionals to characterize the solubility and stability of this compound. Rather than merely presenting data, this guide elucidates the underlying chemical principles and provides robust, field-proven experimental protocols to empower scientists to generate reliable and reproducible results.
Part 1: Core Physicochemical Profile and Structural Rationale
A molecule's behavior in solution begins with its intrinsic chemical and physical properties. The structure of this compound offers clear indicators of its potential characteristics.
The fused bicyclic system consists of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[1] This electronic dichotomy is central to its reactivity and interactions. The pyrrole N-H proton is weakly acidic (pKa of related pyrroles is ~16.5-17.5), allowing for deprotonation with strong bases.[4] Conversely, the pyridine nitrogen is basic (pKa of the conjugate acid of pyrrole is -3.8), enabling protonation under acidic conditions.[4] This amphoteric nature is a critical determinant of its pH-dependent solubility.
The nitrile group is a strong hydrogen bond acceptor and its electron-withdrawing nature modulates the electronics of the entire ring system.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₅N₃ | Calculated |
| Molecular Weight | 143.15 g/mol | Calculated |
| Appearance | Solid (Predicted) | Analogy to related scaffolds[5] |
| XLogP3-AA | 1.5 (Predicted) | PubChem CID 139032549 |
| H-Bond Donors | 1 (Pyrrole N-H) | Calculated |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N) | Calculated |
| Topological Polar Surface Area | 53.7 Ų | Calculated |
Part 2: A Systematic Approach to Solubility Profiling
Solubility is not a single value but a characteristic that depends heavily on the experimental conditions. For drug development, two forms of solubility are paramount: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent. It is crucial for understanding absorption and for developing formulations.
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous buffer. This is highly relevant for in vitro biological assays where "DMSO shock" can lead to compound precipitation and artifactual results.[6]
Workflow for Comprehensive Solubility Assessment
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining equilibrium solubility and is based on the principle of allowing excess solid to equilibrate with the solvent.
Causality Behind Choices:
-
Solvent Selection: A range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) is critical. Given the basic pyridine nitrogen, the compound is expected to form a soluble salt at low pH, significantly increasing its solubility.
-
Equilibration Time: A minimum of 24 hours is recommended to ensure true equilibrium is reached, especially for crystalline solids with high lattice energy. Shorter times may underestimate the true solubility.
-
Quantification: HPLC-UV is the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations is essential for accuracy.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess should be visible after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
-
Sample Preparation: Carefully aspirate the supernatant and dilute it with the mobile phase to fall within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution.
Table 2: Template for Thermodynamic Solubility Data
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| 0.1 N HCl | ~1 | 25 | ||
| Acetate Buffer | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| Borate Buffer | 9.0 | 25 |
| Water | ~7.0 | 25 | | |
Part 3: Intrinsic Stability and Forced Degradation Pathways
Stability testing is a regulatory requirement and a scientific necessity to understand a molecule's degradation profile.[7] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing. Its purpose is to identify likely degradation products, establish degradation pathways, and, critically, to develop a stability-indicating analytical method that can resolve the parent compound from all its degradants.[7][8]
Studies on related pyrrolopyridine derivatives have shown they can be photolabile and particularly unstable in alkaline media, with degradation often targeting the pyrrole or imide rings.[9][10]
Potential Degradation Pathways
Based on the structure, we can anticipate several degradation routes. The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions. The electron-rich pyrrole ring is a potential site for oxidation.
Experimental Protocol 2: Forced Degradation Study
Self-Validating System: The protocol is designed such that a control sample (time zero) is always compared against the stressed sample. The development of a stability-indicating HPLC method is integral; mass balance (% parent + % degradants ≈ 100%) should be assessed to ensure all major degradants are detected. The target degradation is typically 5-20%.[11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store a control sample (dissolved in neutral, non-degrading solvent) under protection from light at 4°C.
-
Acid Hydrolysis: Mix with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature, as base-catalyzed degradation of this scaffold can be rapid.[12]
-
Oxidation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal Degradation: Store the solid compound in an oven at 70°C. Also, prepare a solution in a neutral solvent (e.g., water:acetonitrile 50:50) and heat at 60°C.
-
Photostability: Expose the solid compound and a solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
-
Time Points: Analyze samples at appropriate time points (e.g., 2, 8, 24, 48 hours). If degradation is too rapid or too slow, adjust the stressor concentration or temperature.
-
Sample Quenching: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC-PDA method. The method should provide baseline separation between the parent peak and all degradant peaks.
-
Peak Characterization: Use the photodiode array (PDA) detector to check for peak homogeneity. If coupled with a mass spectrometer (LC-MS), tentative identification of degradant products can be achieved.
Table 3: Template for Forced Degradation Summary
| Stress Condition | Duration/Temp. | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |
|---|---|---|---|---|---|
| 0.1 N HCl | 24 h / 60°C | ||||
| 0.1 N NaOH | 8 h / 25°C | ||||
| 3% H₂O₂ | 24 h / 25°C | ||||
| Thermal (Solid) | 48 h / 70°C |
| Photolytic | 1.2M lux-hr | | | | |
Conclusion
This compound is a scaffold of significant strategic interest. However, its potential can only be realized through a rigorous and systematic evaluation of its core physicochemical properties. This guide provides the strategic framework and detailed methodologies for a comprehensive assessment of its solubility and stability. By understanding the causality behind experimental choices—from pH selection in solubility studies to the quenching of samples in forced degradation—researchers can generate high-quality, reliable data. This information is fundamental to overcoming formulation challenges, ensuring the integrity of biological assay data, and ultimately, accelerating the journey of this promising molecule from the laboratory to potential clinical application.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 11. scispace.com [scispace.com]
- 12. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Notes: The Strategic Utility of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile as a Versatile Synthetic Intermediate
Introduction: The Privileged 6-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this class. As a bioisostere of both indole and the purine system, the addition of a nitrogen atom to the indole ring can modulate physicochemical properties and create new intellectual property space.
The 7-azaindole scaffold, a close isomer, has found particularly widespread application in the design of kinase inhibitors.[1] This is largely attributed to its structural resemblance to the adenine fragment of adenosine triphosphate (ATP). The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a bidentate hydrogen bonding interaction with the hinge region of a kinase's ATP-binding pocket.[1][2] This core interaction is a cornerstone of many potent and selective kinase inhibitors.
This guide focuses on a specific, highly versatile derivative: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile . The nitrile group at the C7 position is not merely a substituent but a powerful synthetic handle. It unlocks a diverse array of chemical transformations, allowing researchers to rapidly generate libraries of novel compounds for drug discovery programs, particularly in oncology and inflammatory diseases.[3] This document provides a detailed overview of its reactivity and protocols for its use as a strategic intermediate.
Physicochemical Properties and Reactivity Profile
The unique reactivity of the 1H-pyrrolo[2,3-c]pyridine core stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[3] This electronic dichotomy allows for selective functionalization. The pyrrole moiety is predisposed to electrophilic substitution, while the pyridine ring is a target for nucleophilic attack.[3] The C7-nitrile group further enhances this versatility.
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Common Name | 6-Azaindole-7-carbonitrile |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
The electrophilic carbon atom of the nitrile group is a key site for chemical transformations, providing a gateway to multiple functional groups with minimal synthetic steps.
Caption: Key transformations of the 7-carbonitrile intermediate.
Core Synthetic Transformations: A Gateway to Chemical Diversity
The true power of this compound lies in the reactivity of its nitrile group. The following transformations are fundamental for building diverse molecular libraries.
Hydrolysis to 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
-
Causality and Strategic Value: The conversion of the nitrile to a carboxylic acid is arguably the most critical transformation. The resulting carboxylic acid is a lynchpin for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry. This allows for the coupling of the 6-azaindole core to a vast array of amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) exploration.[4] The hydrolysis can proceed under either acidic or basic conditions, typically via an intermediate primary amide.[3]
Reduction to [1H-Pyrrolo[2,3-c]pyridin-7-yl]methanamine
-
Causality and Strategic Value: Reduction of the nitrile to a primary amine introduces a flexible, basic linker at the C7 position. This is strategically important for several reasons. The resulting aminomethyl group can act as a key pharmacophoric element, forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein target. Furthermore, the primary amine is a versatile nucleophile, ready for subsequent reactions like amide coupling, sulfonamide formation, or reductive amination to build more complex structures. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Nucleophilic Addition of Organometallic Reagents
-
Causality and Strategic Value: This reaction provides a direct route to form a carbon-carbon bond, installing a ketone at the C7 position. Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, readily attack the electrophilic nitrile carbon.[3] The resulting imine anion intermediate is then hydrolyzed upon aqueous workup to yield the corresponding ketone. This transformation is highly valuable for introducing specific acyl groups that can serve as hydrogen bond acceptors or points for further synthetic elaboration.
| Transformation | Starting Material | Key Reagents | Product Functional Group | Key Application |
| Hydrolysis | 7-Carbonitrile | H₂SO₄/H₂O or NaOH/H₂O | Carboxylic Acid | Amide library synthesis |
| Reduction | 7-Carbonitrile | LiAlH₄ or H₂/Pd-C | Primary Amine | Introduction of basic linker |
| Addition | 7-Carbonitrile | R-MgBr, then H₃O⁺ | Ketone | C-C bond formation |
Detailed Application Protocol: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
This protocol details the acidic hydrolysis of this compound. This procedure provides a reliable method for producing the key carboxylic acid intermediate in high yield and purity.
Caption: Workflow for the hydrolysis protocol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₈H₅N₃ | 143.15 | 1.0 g | 6.98 mmol |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
| Sodium Hydroxide Solution (5 M) | NaOH | 40.00 | As needed | - |
| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | 20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add this compound (1.0 g, 6.98 mmol).
-
Causality: The round-bottom flask and condenser are standard glassware for reactions involving heating under reflux to prevent solvent loss.
-
-
Reagent Addition: In a fume hood, slowly and carefully add a pre-mixed 1:1 solution of concentrated sulfuric acid and water (20 mL total) to the flask. An exotherm may be observed.
-
Safety Note: Always add acid to water when diluting. The addition should be slow to control the exothermic reaction. Perform this step in a well-ventilated fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).
-
-
Heating and Monitoring: Heat the reaction mixture to 110 °C using a heating mantle and stir vigorously. Maintain the reflux for 4-6 hours.
-
Causality: The elevated temperature is required to overcome the activation energy for nitrile hydrolysis. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC or LC-MS to ensure the consumption of the starting material.
-
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, carefully place the flask in an ice-water bath to cool it to 0-5 °C.
-
pH Adjustment and Precipitation: While stirring in the ice bath, slowly add 5 M sodium hydroxide solution dropwise to neutralize the acid. The product will begin to precipitate as the pH approaches its isoelectric point (typically pH 3-4). Monitor the pH with pH paper or a calibrated pH meter.
-
Causality: The carboxylic acid product is soluble in the highly acidic reaction mixture and in a basic solution (as the carboxylate salt). It is least soluble near its isoelectric point, causing it to precipitate out of the solution, which is a key step for isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid cake with cold deionized water (2 x 10 mL) followed by cold diethyl ether (1 x 20 mL) to remove residual impurities and water.
-
Causality: Washing with cold water removes inorganic salts, while the diethyl ether wash helps to displace the water and facilitate faster drying.
-
-
Drying: Dry the purified solid under high vacuum at 50 °C for 12 hours to yield 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid as a solid.
Expected Results and Characterization
-
Yield: 80-90%
-
Appearance: White to off-white solid
-
Characterization (Predicted Data):
-
¹H NMR (400 MHz, DMSO-d₆): Broad singlet for the carboxylic acid proton (~13.0 ppm), a broad singlet for the pyrrole N-H (~12.0 ppm), and distinct aromatic signals for the pyrrolopyridine core protons.[5]
-
IR (KBr, cm⁻¹): Broad O-H stretch (~3300-2500 cm⁻¹), N-H stretch (~3100 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₈H₅N₂O₂: 161.04; found: 161.0.
-
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Role of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as "privileged scaffolds." These structures exhibit the inherent ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of new medicines. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a prime example of such a scaffold. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases.[1] This unique characteristic has positioned pyrrolopyridine derivatives at the forefront of research in oncology and inflammatory diseases, where kinases are pivotal therapeutic targets.[1]
This technical guide focuses on a particularly valuable derivative: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile . The introduction of a carbonitrile group at the 7-position not only modulates the electronic properties of the heterocyclic system but also serves as a versatile synthetic handle for further molecular elaboration. This document provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.
The Significance of the 7-Carbonitrile Moiety: A Gateway to Potent Kinase Inhibitors
The strategic placement of a carbonitrile group on the 1H-pyrrolo[2,3-c]pyridine scaffold offers several distinct advantages in drug design:
-
Electronic Modulation: The electron-withdrawing nature of the nitrile group influences the electron density of the aromatic system, which can fine-tune the binding affinity and selectivity of the molecule for its target kinase.
-
Metabolic Stability: The carbonitrile is generally a metabolically stable functional group, contributing to improved pharmacokinetic profiles of drug candidates.
-
Synthetic Versatility: The nitrile group is a versatile precursor for a wide array of other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to generate more complex heterocyclic systems.[1] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR).
A prime example of the successful application of a related pyrrolopyrimidine scaffold is in the development of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[2][3] The core structure of Tofacitinib is a pyrrolo[2,3-d]pyrimidine, highlighting the therapeutic potential of this class of compounds. The this compound scaffold is a key building block for the synthesis of analogous kinase inhibitors targeting various members of the kinome.
Applications in Drug Discovery: Targeting Key Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-c]pyridine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The 7-carbonitrile derivative serves as a crucial intermediate in the synthesis of these inhibitors.
Janus Kinase (JAK) Inhibition for Autoimmune Disorders
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is a hallmark of many autoimmune and inflammatory conditions.[1] Pyrrolopyridine-based molecules have been extensively investigated as JAK inhibitors. The this compound scaffold can be elaborated to generate potent and selective inhibitors of JAK family members, including JAK1, JAK2, JAK3, and TYK2.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology
Aberrant activation of the FGFR signaling pathway is implicated in the progression of various cancers.[4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold (a close isomer) has been successfully utilized to develop potent FGFR inhibitors.[4][5] The this compound core provides a valuable starting point for the design and synthesis of novel FGFR inhibitors.
Other Kinase Targets
The versatility of the pyrrolopyridine scaffold extends to other kinase families, including:
-
Spleen Tyrosine Kinase (Syk): A key mediator in immune signaling, making it a target for inflammatory diseases.
-
Cell Division Cycle 7 (CDC7) Kinase: A crucial regulator of DNA replication, representing a target for cancer therapy.
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from a commercially available halogenated precursor.
Step 1: Synthesis of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
A common route to the 1H-pyrrolo[2,3-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Step 2: Cyanation of 7-Bromo-1H-pyrrolo[2,3-c]pyridine
The introduction of the nitrile group can be achieved through a palladium-catalyzed cyanation reaction.
Materials:
-
7-Bromo-1H-pyrrolo[2,3-c]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization:
The structure and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile stretch (around 2230 cm⁻¹).
Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: In Vitro JAK3 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of a compound derived from this compound against JAK3 kinase using a fluorescence-based assay.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serially diluted in 100% DMSO)
-
Positive control inhibitor (e.g., Tofacitinib)
-
Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Reaction Setup:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound or positive control to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the JAK3 enzyme and peptide substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for JAK3.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection:
-
Add the ADP-Glo™ reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Test Compound 1 | JAK3 | [Insert experimental value] |
| Test Compound 2 | JAK3 | [Insert experimental value] |
| Tofacitinib | JAK3 | [Insert experimental value] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:
-
N-1 Position of the Pyrrole Ring: Substitution at this position can modulate interactions with the solvent-exposed region of the kinase active site.
-
Positions 2 and 3 of the Pyrrole Ring: These positions are often directed towards the ribose and phosphate-binding regions of the ATP pocket.
-
Positions 4, 5, and 6 of the Pyridine Ring: Modifications here can influence selectivity among different kinase family members and impact physicochemical properties such as solubility.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent ability to serve as a kinase hinge-binder, combined with the synthetic flexibility offered by the 7-carbonitrile group, makes it an attractive starting point for the development of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies for a wide range of diseases. Future research will likely focus on the development of more efficient and regioselective synthetic methodologies for this scaffold and its derivatives, as well as the exploration of its potential in targeting other enzyme families beyond kinases.
References
Application Notes & Protocols: The Strategic Application of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile in the Synthesis of Potent Kinase Inhibitors
I. Introduction: The Ascendance of the Pyrrolopyridine Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyrrolopyridine scaffold has emerged as a "privileged structure." Its structural resemblance to the natural purine core of ATP allows it to function as an effective "hinge-binder," anchoring inhibitors within the ATP-binding pocket of a wide range of kinases.[1][2]
This guide focuses on a specific and highly versatile derivative: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile , also known as 6-azaindole-7-carbonitrile. The strategic placement of the carbonitrile group at the C7 position transforms the core scaffold from a mere structural motif into a powerful and adaptable platform for medicinal chemistry. The nitrile is not merely a placeholder; it is a versatile synthetic handle that can be readily transformed into amides, carboxylic acids, or amines, providing a critical vector for structure-activity relationship (SAR) exploration. This allows researchers to systematically modulate potency, selectivity, and pharmacokinetic properties, accelerating the journey from a lead compound to a clinical candidate. This document provides an in-depth exploration of its chemical properties, its role in inhibitor design, and detailed protocols for its application in synthesizing next-generation kinase inhibitors.
II. Core Concepts: Reactivity and Strategic Value
The utility of this compound is rooted in the distinct reactivity of its components: the bicyclic core and the nitrile functional group.
-
The Pyrrolopyridine Core: This heterocyclic system possesses a dualistic chemical nature. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, while the pyridine ring is electron-deficient, predisposing it to nucleophilic attack.[1] This differential reactivity must be carefully considered during multi-step syntheses to ensure regioselectivity and avoid unwanted side reactions.
-
The 7-Carbonitrile Group: The true power of this building block lies in the nitrile's synthetic versatility. It serves as a gateway to several key functional groups essential for kinase inhibitor pharmacophores:
-
Hydrolysis to Carboxamides: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to a primary amide. Amides are crucial functional groups that can act as both hydrogen bond donors and acceptors, forming critical interactions with kinase active site residues.[3]
-
Hydrolysis to Carboxylic Acids: More vigorous hydrolysis conditions convert the nitrile to a carboxylic acid. This creates a new attachment point for a vast array of amines via standard amide coupling reactions, enabling the exploration of diverse chemical space.[1]
-
Reduction to Amines: The nitrile can be reduced to a primary aminomethyl group, providing another point for diversification and interaction with the target protein.[1]
-
This inherent chemical flexibility allows chemists to systematically probe the solvent-exposed regions of the kinase active site, optimizing interactions to enhance potency and selectivity.
Mechanism of Action: A Hinge-Binding Scaffold
The fundamental principle behind the efficacy of pyrrolopyridine-based inhibitors is their ability to mimic the adenine moiety of ATP. The nitrogen atoms in the bicyclic core form one or more critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the active site.
Caption: Pyrrolopyridine core forming hydrogen bonds with the kinase hinge region.
III. Synthetic Protocols: From Building Block to Bioactive Molecule
The following protocols provide a framework for the synthesis and derivatization of this compound into a library of potential kinase inhibitors.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide (Intermediate)
This protocol details the selective hydrolysis of the nitrile to the corresponding primary amide, a common intermediate and a bioactive functional group in its own right.[3]
Rationale: The choice of concentrated sulfuric acid at a controlled temperature allows for the hydration of the nitrile to the amide while minimizing over-hydrolysis to the carboxylic acid. The reaction is quenched by carefully neutralizing the strong acid with a base in an ice bath to control the exotherm.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add concentrated H₂SO₄ (5-10 volumes) dropwise with vigorous stirring. Ensure the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture again in a large ice/water bath.
-
Very slowly and carefully, quench the reaction by adding aqueous NH₄OH until the pH is basic (~8-9). This step is highly exothermic and must be done with caution.
-
The product will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Alternatively, extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Conversion to Carboxylic Acid and Subsequent Amide Coupling
This two-step protocol creates a diverse library of inhibitors by first generating the carboxylic acid intermediate and then coupling it with various amines.
Step A: Hydrolysis to 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid
Rationale: Using a strong base like NaOH with heating drives the hydrolysis of the nitrile past the amide stage to the carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Hydrochloric Acid (HCl) solution (e.g., 6M)
-
Ethanol/Water mixture
-
Reflux condenser
Procedure:
-
Suspend this compound (1.0 eq) in an ethanol/water mixture in a round-bottom flask.
-
Add aqueous NaOH solution (3-5 eq).
-
Heat the mixture to reflux (80-100 °C) and maintain for 4-8 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the mixture by slowly adding aqueous HCl until the pH is ~3-4.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step B: General Amide Coupling with Diverse Amines
Rationale: This procedure uses Propanephosphonic acid anhydride (T3P®) as a coupling agent. T3P is effective, and the byproducts are water-soluble, simplifying purification compared to carbodiimide-based reagents. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize acids formed during the reaction.[4]
Materials:
-
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
T3P® (50% in EtOAc or DMF) (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine, followed by DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the T3P® solution dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Once complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the final amide product via flash column chromatography.
Caption: Synthetic pathways from the nitrile starting material.
IV. Biological Evaluation: Screening for Kinase Inhibition
After synthesis and purification, the new compounds must be evaluated for biological activity.
Protocol 3: General In Vitro Kinase Inhibition Assay Workflow
Rationale: This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™). The assay measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal, allowing for the calculation of IC₅₀ values.
Workflow:
-
Compound Preparation: Create a serial dilution of the synthesized inhibitor compounds in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and ATP in a buffered solution.
-
Inhibitor Addition: Add a small volume of the diluted compounds to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for ~40 minutes.
-
ADP Detection - Step 2: Add Kinase Detection Reagent, which contains the enzyme luciferase. This reagent converts the ADP generated by the active kinase into ATP, which is then used by luciferase to produce light. Incubate for ~30 minutes.
-
Signal Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
V. Data Presentation: Structure-Activity Relationship (SAR)
The true value of the this compound scaffold is demonstrated through SAR studies, where modifications derived from the nitrile are correlated with biological activity.
| Scaffold Modification (at C7) | Target Kinase | IC₅₀ (nM) | Reference |
| N-(phenyl)acetamide | FMS Kinase | 60 | [5] |
| N-(3-fluorophenyl)acetamide | FMS Kinase | 30 | [5] |
| 1-deaza analogue | LRRK2 G2019S | 2 | [6] |
| (thiazol-4-yl)methanamine | Cdc7 | 7 | [7] |
Note: Structures are representative examples based on descriptions in the literature. IC₅₀ values are approximate and for illustrative purposes.
This data illustrates how subtle changes to the moiety attached to the C7-position, enabled by the reactivity of the parent nitrile, can lead to significant improvements in potency. For instance, the addition of a fluorine atom to the phenyl ring in the FMS inhibitor example doubled the potency.[5]
VI. Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of potent and selective kinase inhibitors. Its privileged core provides the essential hinge-binding interactions, while the versatile 7-carbonitrile group offers an accessible and highly effective handle for synthetic elaboration and SAR optimization. The protocols and concepts outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this powerful scaffold to accelerate the discovery of novel therapeutics.
VII. References
-
Benchchem. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7. Available from: --INVALID-LINK--
-
Takahashi, K., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. Available from: --INVALID-LINK--
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10183–10208. Available from: --INVALID-LINK--
-
Li, J., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry, 45, 116321. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: --INVALID-LINK--
-
Kolczewski, S., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-9. Available from: --INVALID-LINK--
-
Benchchem. 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile. Available from: --INVALID-LINK--
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. Available from: --INVALID-LINK--
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300455. Available from: --INVALID-LINK--
-
Verhoest, P. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1423–1428. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Available from: --INVALID-LINK--
-
Dholakia, S. P., et al. (2020). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 30(3), 369-380. Available from: --INVALID-LINK--
-
Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 52, 497-503. Available from: --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6813. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(1), 25-33. Available from: --INVALID-LINK--
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile | Benchchem [benchchem.com]
- 3. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of mGluR5 antagonists from 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
An Application Guide to the Rational Synthesis of Novel mGluR5 Antagonists from a 1H-Pyrrolo[2,3-c]pyridine Core
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic synthesis and validation of novel metabotropic glutamate receptor 5 (mGluR5) antagonists, utilizing 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile as a versatile starting scaffold. We provide a robust, multi-step synthetic protocol, complete with in-depth explanations of methodological choices, purification techniques, and rigorous analytical characterization. The protocol is designed as a self-validating system, culminating in an in-vitro functional assay to confirm the pharmacological activity of the synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.
Introduction: Targeting mGluR5 in Neurotherapeutics
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] Activated by the brain's primary excitatory neurotransmitter, glutamate, mGluR5 initiates intracellular signaling cascades that influence a wide array of neurophysiological processes, including learning, memory, and pain perception.[1][2] Dysregulation of glutamatergic signaling, particularly through mGluR5, has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, such as anxiety, depression, Fragile X syndrome, addiction, and chronic pain.[3][4][5]
This has positioned mGluR5 as a high-priority target for drug discovery.[6] mGluR5 antagonists, compounds that inhibit the receptor's activity, have shown significant therapeutic potential in preclinical models.[7][8][9] These molecules typically function as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the glutamate binding site to prevent its activation.[1][10] This allosteric inhibition offers a more nuanced modulation of glutamatergic transmission compared to direct blockade of ionotropic glutamate receptors, potentially avoiding a narrow therapeutic window and undesirable side effects.[7]
The 1H-Pyrrolo[2,3-c]pyridine scaffold has emerged as a promising foundation for the development of novel mGluR5 antagonists.[11] Specifically, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new series of potent allosteric mGluR5 antagonists.[11] This core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties such as aqueous solubility while maintaining high in vitro potency.[11] This guide focuses on a rational, step-by-step synthesis starting from the 7-carbonitrile derivative of this scaffold.
The mGluR5 Signaling Cascade
Understanding the downstream effects of mGluR5 activation is critical to appreciating the mechanism of its antagonists. As a member of the Group I mGluRs, mGluR5 is primarily coupled to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, this initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), modulating synaptic events. Antagonists prevent this cascade from occurring.
Caption: The mGluR5 signaling pathway and point of antagonist inhibition.
Synthetic Strategy and Workflow
Our strategy employs a convergent and robust two-step synthesis to convert the readily available this compound into a diverse library of target carboxamide antagonists. The workflow is designed for efficiency and adaptability, allowing for the introduction of various amine functionalities in the final step to facilitate structure-activity relationship (SAR) studies.
Caption: Overall workflow from synthesis to validation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (Intermediate)
Rationale: The conversion of the nitrile group to a carboxylic acid is the essential activation step, preparing the scaffold for coupling with various amines. A basic hydrolysis using sodium hydroxide and hydrogen peroxide is a reliable and high-yielding method for this transformation on electron-deficient heterocyclic systems.
| Reagents & Materials | Supplier | Grade |
| This compound | Commercially Available | >95% |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | Reagent Grade |
| Hydrogen Peroxide (H₂O₂) | Fisher Scientific | 30% solution in H₂O |
| Ethanol (EtOH) | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | J.T. Baker | 2 M solution |
| Deionized Water | In-house | Millipore |
| Round-bottom flask, reflux condenser | --- | --- |
| Magnetic stirrer, heating mantle | --- | --- |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.43 g, 10.0 mmol).
-
Add ethanol (20 mL) and stir to dissolve the starting material.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 g, 30.0 mmol) in deionized water (10 mL). Carefully add this solution to the flask.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (5 mL, ~50 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The slow addition of H₂O₂ at low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions or degradation of the heterocyclic core.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~3 by the dropwise addition of 2 M HCl. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Expected Outcome: A white to off-white solid. Yield: ~85-95%.
Protocol 2: Synthesis of Target Carboxamide (mGluR5 Antagonist)
Rationale: This protocol details the amide bond formation, which is central to creating the final antagonist. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization (if chiral amines are used), and operates under mild conditions, making it ideal for complex heterocyclic substrates.
| Reagents & Materials | Supplier | Grade |
| 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | From Protocol 1 | --- |
| Substituted Amine (e.g., 3-fluoroaniline) | Commercially Available | >97% |
| HATU | Oakwood Chemical | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | >99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Brine (Saturated NaCl solution) | In-house | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- |
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid intermediate (1.62 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Add the desired substituted amine (1.1 eq., 11.0 mmol).
-
Add DIPEA (2.5 eq., 4.3 mL, 25.0 mmol). This base is non-nucleophilic and effectively scavenges the acid formed during the reaction without competing in the coupling.
-
Add HATU (1.2 eq., 4.56 g, 12.0 mmol) portion-wise at room temperature. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 4-6 hours. Monitor completion by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective.
-
Self-Validation Checkpoint: The choice of amine is critical. The literature on pyrrolopyridine mGluR5 antagonists suggests that substituted anilines or benzylamines are often key to achieving high potency.[11]
Analytical Characterization and Functional Validation
Structural Confirmation
The identity and purity of the final compound must be confirmed unequivocally.
| Technique | Purpose | Sample Data (Hypothetical for a 3-fluoroaniline derivative) |
| ¹H NMR | Confirms proton environment and structural integrity. | δ 11.5-12.5 (s, 1H, pyrrole N-H), δ 9.5-10.5 (s, 1H, amide N-H), δ 7.0-8.5 (m, aromatic protons) |
| ¹³C NMR | Confirms carbon backbone. | δ 160-165 (C=O, amide carbonyl), δ 100-150 (aromatic and heterocyclic carbons) |
| LC-MS | Confirms purity and molecular weight. | Purity >95% by UV trace; [M+H]⁺ peak corresponding to the calculated exact mass. |
Protocol 3: In Vitro Functional Validation as an mGluR5 Antagonist
Rationale: This protocol validates the biological activity of the synthesized compound, confirming its function as an mGluR5 antagonist. The assay measures the compound's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a selective mGluR5 agonist in a cell line stably expressing the human mGluR5 receptor. This functional confirmation is the ultimate validation of the synthesis.
Materials:
-
HEK293 cells stably expressing human mGluR5 (HEK293-hmGluR5).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), a selective mGluR5 agonist.[12]
-
Synthesized test compound and a reference antagonist (e.g., MPEP).[10][12]
Procedure:
-
Cell Plating: Plate HEK293-hmGluR5 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with Assay Buffer. Incubate cells with Fluo-4 AM dye solution for 60 minutes at 37 °C.
-
Compound Addition: Wash cells to remove excess dye. Add varying concentrations of the synthesized antagonist (e.g., from 1 nM to 100 µM) to the wells and incubate for 20 minutes.
-
Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add a concentration of the agonist CHPG that elicits ~80% of the maximal response (EC₈₀).
-
Data Acquisition: Continuously record fluorescence intensity for 2-3 minutes following agonist addition.
-
Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced fluorescence signal. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data & Interpretation:
| Compound | mGluR5 IC₅₀ (nM) |
| Reference Antagonist (MPEP) | 5 - 20 |
| Synthesized Lead Compound | < 100 (Target) |
| Negative Control (Inactive Analog) | > 10,000 |
An IC₅₀ value in the nanomolar range confirms that the synthesized compound is a potent inhibitor of mGluR5, thus validating the entire synthetic and characterization workflow.
Conclusion
This application guide provides a comprehensive and scientifically grounded framework for the synthesis and validation of novel mGluR5 antagonists based on the 1H-Pyrrolo[2,3-c]pyridine scaffold. By following the detailed protocols for synthesis, purification, structural characterization, and functional validation, researchers can confidently produce and verify novel chemical entities with high therapeutic potential. The inherent flexibility of the final amide coupling step allows this methodology to serve as a platform for generating compound libraries for extensive SAR studies, accelerating the discovery of next-generation therapeutics for CNS disorders.
References
- 1. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 4. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile in the Synthesis of Bioactive Molecules
Introduction: The Privileged 6-Azaindole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that can interact with a variety of biological targets with high affinity. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this class. Its structure, a fusion of a pyrrole and a pyridine ring, presents a unique combination of electronic properties and hydrogen bonding capabilities. The electron-rich pyrrole moiety and the electron-deficient pyridine ring create a distinct chemical personality, influencing its reactivity and interactions with biomolecules.[1]
The significance of the broader azaindole family, including the well-studied 7-azaindole isomer, is particularly pronounced in the development of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Azaindole scaffolds are effective mimics of the purine core of ATP, enabling them to bind to the hinge region of the kinase active site. This interaction is a cornerstone of their inhibitory activity.[1] The strategic placement of the nitrogen atom in the pyridine ring, as seen in 6-azaindole, modulates the molecule's hydrogen bonding capacity and overall physicochemical properties, offering a pathway to fine-tune potency and selectivity.
This guide focuses on a particularly versatile derivative: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile . The introduction of the nitrile group at the C7 position of the 6-azaindole core transforms it into a powerful and adaptable building block for the synthesis of diverse and potent bioactive molecules.
Core Properties and Synthetic Access
The utility of any building block is fundamentally tied to its accessibility and the reactivity of its functional groups. This compound offers a wealth of synthetic possibilities stemming from both the heterocyclic core and the nitrile moiety.
Plausible Synthesis of this compound
While numerous methods exist for the construction of the azaindole core, a practical approach to this compound involves the cyanation of a pre-functionalized precursor, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine.[3] Modern palladium-catalyzed cross-coupling reactions provide a robust and high-yielding route, offering advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods.[4] The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is a significant advancement in the safety and practicality of such transformations.[4]
Below is an illustrative protocol for a palladium-catalyzed cyanation reaction.
Protocol 1: Palladium-Catalyzed Cyanation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
| Parameter | Value/Condition | Rationale/Notes |
| Reactants | 7-Chloro-1H-pyrrolo[2,3-c]pyridine, K₄[Fe(CN)₆]·3H₂O | The chloro-derivative is a readily available starting material.[3] K₄[Fe(CN)₆] is a non-toxic and stable cyanide source.[4] |
| Catalyst | Pd(OAc)₂ or a pre-formed Pd(II) catalyst | A common and effective palladium source for cross-coupling.[2][5] |
| Ligand | Xantphos or a similar bulky electron-rich phosphine | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the activation of the catalyst and substrate.[2] |
| Solvent | Dioxane/water mixture | A common solvent system for palladium-catalyzed cross-coupling reactions.[2][6] |
| Temperature | 100-120 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and other reaction components. |
Step-by-Step Methodology:
-
To a reaction vessel equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 2:1 v/v).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Palladium-catalyzed synthesis of the target compound.
Applications in Bioactive Molecule Synthesis
The true power of this compound lies in the synthetic versatility of the nitrile group. This functional group can be readily transformed into a variety of other moieties, each opening up new avenues for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Hydrolysis to Carboxylic Acids and Amides
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or, with careful control, the primary amide. These functional groups are invaluable in medicinal chemistry. Carboxylic acids can form salt bridges with basic residues in protein active sites, while amides are excellent hydrogen bond donors and acceptors.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Dissolve this compound in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 6M NaOH).
-
Heat the mixture at reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the product by recrystallization or chromatography if necessary.
Reduction to Primary Amines
Reduction of the nitrile group affords a primary amine, providing a key point for further derivatization. The resulting aminomethyl group can be used to introduce a variety of substituents through acylation, alkylation, or reductive amination, allowing for the exploration of different pockets within a target's binding site.
Protocol 3: Reduction of the Nitrile to a Primary Amine
-
In an inert atmosphere, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting salts and wash thoroughly with an organic solvent.
-
Combine the filtrates, dry over an anhydrous salt, and concentrate to yield the primary amine, which can be purified by chromatography.
Conversion to Tetrazoles
The nitrile group can undergo a [3+2] cycloaddition with an azide source (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in many cases.
Protocol 4: Synthesis of a 7-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-c]pyridine
-
Dissolve this compound in a solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc bromide).
-
Heat the reaction mixture (typically >100 °C) and monitor for completion.
-
After cooling, carefully acidify the reaction mixture with an aqueous acid to protonate the tetrazole.
-
Extract the product into an organic solvent, wash, dry, and purify as needed.
Caption: Key transformations of the 7-carbonitrile group.
The Role of the 6-Azaindole Core in Bioactivity
While the 7-carbonitrile provides synthetic handles, the inherent properties of the 6-azaindole core are what often drive the initial biological activity. The pyrrole NH group acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This arrangement is particularly well-suited for interacting with the hinge region of many protein kinases, a critical interaction for potent inhibition.
Caption: Hydrogen bonding of the 6-azaindole core.
By utilizing this compound, medicinal chemists can append various functionalities onto this privileged core. These appended groups can then extend into other regions of the ATP-binding pocket, such as the solvent-exposed region or hydrophobic pockets, to enhance potency and achieve selectivity for a specific kinase or protein target.
Conclusion
This compound is a high-value building block for researchers in drug discovery and development. Its synthesis from readily available precursors via modern catalytic methods makes it an accessible starting point. The true strength of this molecule lies in the versatility of the nitrile group, which serves as a gateway to a wide array of other functional groups crucial for modulating the biological activity and physicochemical properties of the parent 6-azaindole scaffold. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this strategic intermediate in the quest for novel and effective therapeutic agents.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Cascade for Novel Kinase Inhibitors Targeting FGFR1 Using the 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile Scaffold
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is recognized in medicinal chemistry as a "privileged" structure. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binder within the ATP-binding pocket of numerous protein kinases.[1] This has led to the development of potent inhibitors targeting various kinase families.[2][3] The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1, are critical regulators of cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR1 signaling is a known driver in several cancers, making it a high-value therapeutic target.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for identifying and validating novel inhibitors of FGFR1, using the promising 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile as a representative chemical scaffold. We will detail a multi-stage high-throughput screening (HTS) cascade, from primary screening and hit confirmation to essential counter-screens designed to eliminate artifacts and ensure the progression of high-quality chemical matter.
The HTS Cascade: A Strategy for Trustworthy Hit Identification
A successful HTS campaign is not a single experiment but a structured workflow, or cascade, designed to systematically reduce a large compound library to a small number of validated, high-confidence hits. This approach is fundamental to scientific integrity, saving invaluable time and resources by eliminating misleading false positives early in the process.[5] Our proposed cascade is built on the principle of orthogonality, where hits identified in the primary screen are subjected to a secondary assay that employs a different detection technology to confirm their activity.[6][7]
Caption: The HTS cascade for identifying validated kinase inhibitors.
Primary HTS: Luminescence-Based FGFR1 Activity Assay
For the primary screen, we employ the Kinase-Glo® Luminescent Kinase Assay, a robust, homogeneous "add-mix-read" platform ideal for HTS.[8][9]
Principle of the Kinase-Glo® Assay
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A proprietary, thermostable luciferase enzyme uses the remaining ATP to oxidize luciferin, generating a stable luminescent signal that is inversely proportional to FGFR1 kinase activity.[10][11] High luminescence indicates low kinase activity (inhibition), while low luminescence signifies high kinase activity.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) | 67058-75-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
Application Note & Protocols: Strategic Functionalization of the Pyrrole Ring in 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Abstract
The 1H-Pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocycle in modern drug discovery, frequently appearing in kinase inhibitors and other therapeutics.[1] This guide provides a comprehensive technical overview and detailed protocols for the selective functionalization of the electron-rich pyrrole ring within the specific context of the 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile framework. We will explore the fundamental principles of regioselectivity, the critical role of N-protection, and the strategic application of electrophilic halogenation as a gateway to advanced metal-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize diverse libraries of 6-azaindole derivatives for pharmaceutical research.
Foundational Principles: Reactivity and Regioselectivity
The synthetic strategy for modifying the 1H-Pyrrolo[2,3-c]pyridine core is dictated by the inherent electronic properties of its fused bicyclic system. The molecule exhibits a distinct electronic dichotomy: the pyrrole moiety is electron-rich and thus predisposed to electrophilic aromatic substitution (EAS), while the pyridine ring, further deactivated by the C7-carbonitrile group, is electron-deficient.[2]
The Pyrrole Ring: A Hub of Nucleophilicity
The pyrrole ring behaves as a nucleophile, readily reacting with electrophiles. The key question for any functionalization is regioselectivity—will the reaction occur at the C2 or C3 position?
Causality of C3-Selectivity: Electrophilic attack at the C3 position is overwhelmingly favored over the C2 position. This preference is rooted in the relative stability of the cationic intermediate (sigma complex or Wheland intermediate) formed during the reaction.
-
Attack at C3: The positive charge in the resulting intermediate can be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the adjacent pyridine ring. This leads to a more stable, lower-energy intermediate.
-
Attack at C2: Delocalization of the positive charge following attack at C2 is less effective and leads to a higher-energy, less stable intermediate.[3][4]
Therefore, direct electrophilic functionalization—such as halogenation, nitration, or acylation—will preferentially yield C3-substituted products.
Figure 1: Logical workflow for the preferred C3 electrophilic substitution.
The N1-Proton: Acidity and the Necessity of Protection
The proton on the pyrrole nitrogen (N1-H) is moderately acidic (pKa ≈ 17.5) and can be readily removed by common bases (e.g., NaH, K₂CO₃).[5] In the presence of electrophiles or organometallic reagents, this can lead to undesired N1-alkylation or other side reactions. To ensure selective functionalization at the carbon framework of the pyrrole ring, the N1 position must first be protected.
Protocol Suite I: N-Protection and Regioselective Halogenation
The following protocols establish the foundational steps for subsequent diversification. N-protection is critical for regiocontrol, and C3-halogenation provides the essential "handle" for modern cross-coupling chemistry.
N-Protection Strategies
The choice of protecting group is critical and depends on its stability to downstream reaction conditions and the ease of its eventual removal.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF | Trifluoroacetic Acid (TFA) or HCl | Robust, easily removed under acidic conditions. |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | Tetrabutylammonium Fluoride (TBAF) or TFA | Stable to a wide range of conditions; orthogonal removal. |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, NaH, DMF | Strong base (e.g., NaOH) or reductive cleavage | Electron-withdrawing, can influence ring reactivity. |
Protocol 1: N-Boc Protection of this compound
This protocol details the installation of the commonly used Boc group.
-
Rationale: The Boc group provides steric bulk around the N1 position and is electronically neutral, preventing unwanted side reactions during electrophilic substitution without significantly altering the pyrrole ring's nucleophilicity.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in anhydrous THF (0.2 M), add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc in Hexanes) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the N-Boc protected product as a white solid.
-
Expected Yield: >90%
-
Protocol 2: Regioselective C3-Bromination
This protocol installs a bromine atom at the most reactive C3 position, creating a versatile intermediate for cross-coupling.[6]
-
Rationale: N-Bromosuccinimide (NBS) is a mild and highly effective electrophilic brominating agent for electron-rich heterocycles like pyrroles. The reaction proceeds with high regioselectivity for the C3 position on the N-protected substrate.
Materials:
-
N-Boc-1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-Boc protected starting material in anhydrous THF (0.1 M) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography (ethyl acetate/hexanes gradient) to yield 3-Bromo-N-Boc-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.
-
Expected Yield: 80-95%
-
Protocol Suite II: Metal-Catalyzed Cross-Coupling Reactions
With the C3-bromo intermediate in hand, a vast chemical space can be accessed using palladium-catalyzed cross-coupling reactions. These methods are pillars of modern medicinal chemistry for their reliability and functional group tolerance.[2][7]
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. 1190318-54-7|3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile|BLD Pharm [bldpharm.com]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, a key heterocyclic scaffold also known as 6-azaindole-7-carbonitrile. This molecule is a vital building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its structural resemblance to the purine core allows it to act as an effective hinge-binder in the ATP-binding pockets of numerous enzymes.[1]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges encountered during its synthesis.
Common Synthetic Strategies: An Overview
The most prevalent and logical route to this compound involves a two-step process:
-
Halogenation: Introduction of a halogen (typically bromine or iodine) at the C7 position of the 1H-Pyrrolo[2,3-c]pyridine (6-azaindole) core.
-
Cyanation: Transition-metal-catalyzed substitution of the C7-halogen with a cyanide group.
While seemingly straightforward, each step presents unique challenges that can significantly impact yield, purity, and scalability. The most critical step is the palladium-catalyzed cyanation, a powerful but sensitive transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a practical Q&A format.
Low or No Yield in the Palladium-Catalyzed Cyanation Step
Question: I am attempting to convert 7-bromo-1H-pyrrolo[2,3-c]pyridine to the target nitrile using a palladium catalyst and a cyanide source, but I'm observing very low yields or only recovering my starting material. What's going wrong?
Answer: This is the most common challenge and can be attributed to several factors, primarily related to catalyst deactivation and reaction conditions.
-
Core Problem: Catalyst Poisoning. The primary culprit in low-yielding palladium-catalyzed cyanation reactions is the deactivation of the active palladium species by excess dissolved cyanide ions.[2][3][4] Cyanide can coordinate too strongly to the palladium center, forming stable, unreactive complexes that halt the catalytic cycle.
-
Solution Workflow:
-
Choice of Cyanide Source: The solubility of the cyanide source is critical.
-
Avoid: Highly soluble sources like NaCN or KCN in polar aprotic solvents (e.g., DMF, DMAc), as they generate a high concentration of free cyanide ions.[4]
-
Recommend: Use less soluble and more slowly dissolving cyanide sources like Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4][5] Zn(CN)₂ is particularly effective as it releases cyanide gradually, keeping the concentration low enough to allow the catalytic cycle to proceed without poisoning the catalyst.[3]
-
-
Rigorous Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen.
-
Ensure your reaction flask is thoroughly dried and purged with an inert gas (Argon or Nitrogen).
-
Degas your solvent by sparging with inert gas for at least 15-20 minutes before adding the catalyst and reagents.
-
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
Solvent and Temperature Optimization:
-
Use dry, high-boiling point polar aprotic solvents like DMAc or NMP.
-
The reaction often requires elevated temperatures (typically 100-140 °C) to drive the reaction to completion.[5] Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures.
-
-
Troubleshooting Low Yield in Cyanation
Caption: A decision tree for troubleshooting low yields in the cyanation step.
Formation of Side Products
Question: My reaction is producing the desired nitrile, but I'm also seeing a significant side product corresponding to the loss of the halogen and its replacement with hydrogen (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.
-
Cause: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, which can protonate an aryl-palladium intermediate before the cyanation step occurs. It can also be influenced by the choice of ligand and base.[2]
-
Solutions:
-
Strictly Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly.
-
Choice of Base: If a base is used in your protocol, ensure it is non-nucleophilic and anhydrous. Sometimes, the reaction can proceed without a base, which may minimize this side reaction.
-
Re-evaluate Ligand/Catalyst System: Some palladium-ligand complexes are more prone to this pathway. Experimenting with different ligands (e.g., moving from dppf to a Buchwald-type ligand) can sometimes suppress this side reaction.[6]
-
Question: I am observing impurities that I suspect are hydrolyzed products like the corresponding amide or carboxylic acid. Why is this happening?
Answer: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures in the presence of water.[1][2]
-
Cause: This typically occurs during the reaction work-up rather than the reaction itself, although trace water in the reaction can contribute.
-
Solutions:
-
Neutral Work-up: Avoid strongly acidic or basic aqueous solutions during the work-up. Use deionized water or a neutral brine solution to wash the organic layer.
-
Temperature Control: Perform the extraction and washing steps at room temperature or below.
-
Prompt Isolation: Do not let the crude product sit in solution for extended periods, especially if acidic or basic impurities are present. Proceed with purification as soon as possible after the work-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 7-chloro, 7-bromo, or 7-iodo-1H-pyrrolo[2,3-c]pyridine? A1: The reactivity for oxidative addition to the palladium catalyst follows the order I > Br > Cl. Therefore, 7-iodo-1H-pyrrolo[2,3-c]pyridine will be the most reactive, often allowing for milder reaction conditions. However, 7-bromo-1H-pyrrolo[2,3-c]pyridine is frequently used as it offers a good balance of reactivity, stability, and cost. The chloro-derivative is the least reactive and may require more forcing conditions or specialized catalyst systems.[5]
Q2: My starting 6-azaindole has a free N-H group. Should I protect it before halogenation and cyanation? A2: Yes, protecting the pyrrole nitrogen is highly recommended. The N-H proton is acidic and can interfere with many organometallic reactions.
-
Recommended Protecting Groups:
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and is stable to many cross-coupling conditions.[6]
-
Boc (tert-butyloxycarbonyl): Easy to install and remove, but may not be stable to very high temperatures.
-
Ts (Tosyl): Very stable, but requires harsher conditions for removal.
-
Q3: What are the critical safety precautions when working with cyanide sources like Zn(CN)₂? A3: All cyanide compounds are extremely toxic.[4]
-
NEVER allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.
-
Always handle solid cyanide salts and the reaction mixture in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Have an emergency plan and ensure access to a cyanide antidote kit if required by your institution's safety protocols.
-
Quench all residual cyanide in the reaction waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Validated Experimental Protocol
This protocol describes a reliable, two-step synthesis of this compound from 1-(Tosyl)-1H-pyrrolo[2,3-c]pyridine.
Step 1: Bromination of N-Tosyl-6-azaindole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(Tosyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, 1.6 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Bromination: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Warm-up & Quench: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-Bromo-1-(tosyl)-1H-pyrrolo[2,3-c]pyridine.
Step 2: Palladium-Catalyzed Cyanation
| Parameter | Value/Reagent | Rationale |
| Starting Material | 7-Bromo-1-(tosyl)-1H-pyrrolo[2,3-c]pyridine | 1.0 eq |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | 0.6 - 0.7 eq. Less soluble source to prevent catalyst poisoning.[5] |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.05 eq. Common Pd(0) source. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.1 eq. Robust ligand for cross-coupling.[5] |
| Solvent | Anhydrous, Degassed DMAc | High-boiling polar aprotic solvent. |
| Temperature | 120 °C | To ensure sufficient reaction rate. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Pd(0) catalyst. |
-
Setup: To a flame-dried Schlenk flask, add 7-Bromo-1-(tosyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Cooling & Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the protected nitrile.
-
Deprotection: The tosyl group can be removed under standard conditions (e.g., NaOH in MeOH/H₂O) to yield the final product, this compound.
Overall Synthetic Workflow
Caption: The synthetic route from a protected 6-azaindole to the final product.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthetic Challenge
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. The introduction of a carbonitrile group at the 7-position creates a versatile intermediate for further functionalization in drug discovery programs. The synthesis, while conceptually straightforward, often involves a multi-step sequence that can be prone to yield loss and impurity formation. A common and effective strategy involves the initial synthesis of a halogenated 1H-pyrrolo[2,3-c]pyridine intermediate, followed by a palladium-catalyzed cyanation reaction. This guide will focus on optimizing this two-stage process.
A general synthetic approach involves the construction of the 6-azaindole core, often leading to a 7-chloro derivative, which then undergoes cyanation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Part 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate
The successful synthesis of the 7-carbonitrile derivative is highly dependent on the quality and yield of the 7-chloro precursor.
Question 1: I am observing a low yield during the cyclization to form the 1H-pyrrolo[2,3-c]pyridine ring. What are the likely causes and how can I improve it?
Answer: Low yields in the formation of the bicyclic core are a frequent challenge and can often be attributed to several factors:
-
Incomplete Precursor Reaction: The reactions leading to the immediate precursor for cyclization (e.g., a substituted aminopyridine) may be incomplete. It is crucial to monitor these initial steps by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials before proceeding to the cyclization step.
-
Suboptimal Cyclization Conditions: The choice of cyclization strategy and reaction conditions is critical. Common methods for constructing the pyrrolo[2,3-c]pyridine skeleton often involve multi-step processes. Ensure that the temperature, pressure (if applicable), and reaction time are optimized for your specific substrate. A design of experiments (DoE) approach can be beneficial in systematically screening these parameters.
-
Side Reactions and Isomer Formation: The formation of regioisomers or other side products can significantly reduce the yield of the desired 7-chloro-1H-pyrrolo[2,3-c]pyridine. Careful control of the reaction temperature and the stoichiometry of reagents can help to minimize these competing pathways.
-
Product Degradation: The 1H-pyrrolo[2,3-c]pyridine core can be sensitive to harsh acidic or basic conditions, leading to degradation. If your cyclization involves strong acids or bases, consider screening milder alternatives or reducing the reaction time.
Question 2: I am having difficulty with the halogenation step to introduce chlorine at the 7-position. What should I consider?
Answer: Regioselective halogenation of the 1H-pyrrolo[2,3-c]pyridine ring can be challenging. Here are some key considerations:
-
Choice of Halogenating Agent: The reactivity and selectivity of the halogenating agent are paramount. Common reagents for chlorination include N-chlorosuccinimide (NCS). The choice of solvent can also influence the regioselectivity.
-
Reaction Temperature: Halogenation reactions are often exothermic. Maintaining a low and controlled temperature is crucial to prevent over-halogenation and the formation of undesired isomers.
-
Protection of the Pyrrole Nitrogen: The NH of the pyrrole ring is acidic and can be deprotonated or participate in side reactions. Protecting the nitrogen with a suitable group, such as a tosyl (Ts) or benzyl (Bn) group, can improve the selectivity of the C7-halogenation and prevent N-halogenation.
Part 2: Palladium-Catalyzed Cyanation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
The conversion of the 7-chloro intermediate to the 7-carbonitrile is a pivotal step. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.
Question 3: My palladium-catalyzed cyanation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine is sluggish or gives a low yield. What are the critical parameters to optimize?
Answer: A successful palladium-catalyzed cyanation hinges on the careful optimization of several interconnected parameters. Below is a systematic guide to troubleshooting this reaction.
Table 1: Key Parameters for Optimizing Palladium-Catalyzed Cyanation
| Parameter | Common Issues & Rationale | Troubleshooting Suggestions |
| Palladium Catalyst & Ligand | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for catalytic activity. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Inefficient catalyst/ligand combinations can lead to low conversion. | Screen different palladium precatalysts and ligands. For heteroaryl chlorides, electron-rich and bulky phosphine ligands, such as those from the biarylphosphine class, have shown excellent performance.[1] |
| Cyanide Source | The choice and stoichiometry of the cyanide source are critical. While toxic sources like KCN are effective, safer alternatives like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are preferred.[1] An excess of cyanide can poison the palladium catalyst by forming stable palladium-cyanide complexes, thus inhibiting the catalytic cycle. | Use a less toxic cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. Carefully optimize the stoichiometry; often, a substoichiometric amount of the cyanide source relative to the substrate is beneficial.[1] |
| Solvent | The solvent must solubilize the reactants and the catalyst system. Common solvents for cyanation reactions include DMF, DMAc, and NMP. The choice of solvent can also affect the reaction rate and catalyst stability. | Anhydrous, polar aprotic solvents are generally preferred. If solubility is an issue, consider using a co-solvent system. For reactions with Zn(CN)₂, a mixture of THF and water has been shown to be effective, as water can help to solubilize the zinc cyanide.[2] |
| Temperature | Reaction temperature significantly impacts the rate of reaction. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. | Optimize the temperature in small-scale experiments. For the cyanation of heteroaryl chlorides, temperatures in the range of 80-120 °C are often effective.[1][3] |
| Base | A base is often required to facilitate the catalytic cycle, particularly in the reductive elimination step. The choice and strength of the base can influence the reaction outcome. | Screen common bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine. The choice of base may be dependent on the specific catalyst and ligand system used. |
| Inert Atmosphere | The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to deactivation. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and proper Schlenk line or glovebox techniques. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
The following is a generalized protocol based on established methods for the cyanation of heteroaryl chlorides.[1][3]
-
To an oven-dried Schlenk flask, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), zinc cyanide (0.6 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or a THF/water mixture) via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 4: I am observing significant byproduct formation during the cyanation reaction. What are the likely side products and how can I minimize them?
Answer: Byproduct formation is a common issue in cross-coupling reactions. Here are some potential side products and strategies to mitigate their formation:
-
Hydrolysis of the Nitrile: The presence of water, especially under elevated temperatures and in the presence of a base, can lead to the hydrolysis of the newly formed nitrile group to a carboxamide or even a carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at room temperature and consider neutralizing the reaction mixture beforehand.
-
-
Homocoupling of the Starting Material: The 7-chloro-1H-pyrrolo[2,3-c]pyridine can undergo homocoupling to form a bi-pyrrolopyridine species.
-
Solution: This is often a sign of suboptimal catalyst activity or conditions that favor this side reaction. Re-screening the catalyst, ligand, and temperature may be necessary.
-
-
Dehalogenation: The starting material can be reduced, leading to the formation of the parent 1H-pyrrolo[2,3-c]pyridine.
-
Solution: This can occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is intercepted by a reduction pathway. Ensure all reagents are pure and consider the choice of base and solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core?
A1: The choice of starting material depends on the desired substitution pattern and the overall synthetic strategy. A common approach is to start from a suitably substituted pyridine derivative. For the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine, a substituted 3-aminopyridine can be a versatile precursor for subsequent cyclization and halogenation.
Q2: Is it necessary to protect the pyrrole nitrogen during the synthesis?
A2: While not always strictly necessary, protecting the pyrrole nitrogen (e.g., with a Boc, Ts, or SEM group) can be highly beneficial, particularly during the halogenation and cyanation steps. Protection can prevent N-functionalization, improve solubility, and lead to cleaner reactions with higher yields. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the consumption of starting materials and the formation of the product and any byproducts.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong, sharp peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
-
Q4: I am struggling with the purification of the final product. Do you have any suggestions?
A4: The purification of nitrogen-containing heterocycles can sometimes be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: Standard silica gel chromatography is the most common method. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is a good starting point. If the compound streaks on the column, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be a highly effective method for purification, especially on a larger scale. Screening for a suitable solvent or solvent mixture is key.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes in optimizing the synthesis.
Caption: A high-level workflow for the synthesis of this compound.
Caption: A decision tree for optimizing the palladium-catalyzed cyanation step.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
Technical Support Center: Purification of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this compound in high purity. The unique electronic properties of the 6-azaindole scaffold, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, can present specific challenges during purification. This resource aims to address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities typically include unreacted starting materials, such as halogenated precursors (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) and the cyanide source from the cyanation reaction.[1][2][3] You may also encounter side-products from the reaction, including structural isomers, which can be particularly challenging to separate.[1] Additionally, residual high-boiling solvents like DMF or NMP are frequently observed in the crude product.[3]
Q2: My purified compound shows broad peaks in the NMR spectrum. What could be the cause?
A2: Broad NMR peaks can be indicative of several issues. The presence of paramagnetic impurities, such as residual palladium or copper from coupling reactions, can cause significant line broadening. Aggregation of the compound at the NMR concentration can also lead to broader signals. Finally, if your compound exists in multiple tautomeric or conformational states that are slowly interconverting on the NMR timescale, this can also result in broad peaks.
Q3: Is this compound stable on silica gel during column chromatography?
A3: Nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking, tailing, or even degradation on the column.[1] While many purifications of related azaindoles on silica gel are successful, if you observe these issues, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[1]
Q4: Can I use recrystallization as a primary purification method?
A4: Recrystallization can be a highly effective and scalable purification method, provided a suitable solvent system can be identified.[1] The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room or lower temperatures.[1] A solvent screen is recommended to determine the optimal conditions for your specific crude material.
Troubleshooting Guide
Issue 1: Low recovery after column chromatography.
-
Potential Cause: The compound is highly polar and is strongly adsorbing to the silica gel.
-
Troubleshooting Suggestion: A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] If your compound is not eluting, consider adding a more polar co-solvent, such as methanol, to your mobile phase. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can also help to disrupt interactions with acidic sites on the silica gel and improve peak shape and recovery.[1]
-
-
Potential Cause: The compound is precipitating on the column during loading or elution.
-
Troubleshooting Suggestion: Ensure the crude material is fully dissolved in the loading solvent. If solubility is an issue, use a stronger, more polar solvent for loading, but keep the volume to a minimum to avoid band broadening.[1] Pre-adsorbing the crude material onto a small amount of silica gel can also be an effective loading technique for compounds with limited solubility in the mobile phase.
-
Issue 2: Persistent impurities are observed by LC-MS or NMR after a single purification step.
-
Potential Cause: Co-eluting impurities with similar polarity to the desired product.
-
Troubleshooting Suggestion: A single purification method may be insufficient.[1] Consider a multi-step approach. For instance, an initial purification by column chromatography can be followed by a final polishing step using recrystallization or preparative HPLC.[1] Using a different stationary phase, such as reversed-phase C18 silica, can also provide a different selectivity for separating challenging impurities.[1]
-
-
Potential Cause: The impurity is a structural isomer.
-
Troubleshooting Suggestion: Isomers can be notoriously difficult to separate by standard chromatography. High-Performance Liquid Chromatography (HPLC) with a high-resolution column is often necessary for effective separation.[1] Experiment with different mobile phase compositions and gradients to optimize the separation.
-
Issue 3: Difficulty with recrystallization.
-
Potential Cause: "Oiling out" instead of crystal formation.
-
Troubleshooting Suggestion: This often occurs when the solution is too concentrated or if significant impurities are present that inhibit crystallization.[1] Try using a more dilute solution or a different solvent system. It can also be beneficial to purify the crude material by column chromatography first to remove the bulk of impurities before attempting recrystallization.[4]
-
-
Potential Cause: No crystal formation upon cooling.
-
Troubleshooting Suggestion: Crystal formation can sometimes be slow.[1] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small crystal of the pure compound, if available, is also a very effective method to induce crystallization.[1] The addition of a non-polar "anti-solvent" can also help to decrease the solubility and promote crystallization.[1]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of this compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column.
1. Preparation of the Column:
- Select an appropriately sized column for the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
- Pack the column uniformly to avoid channeling, which can lead to poor separation.[1]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully load the sample onto the top of the packed silica gel bed.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-100% ethyl acetate). A gradient of methanol in dichloromethane can also be effective for more polar compounds.[1]
- Collect fractions and monitor the elution of the product by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure.
- Dry the purified compound under high vacuum to remove any residual solvents.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (Starting Point) | Notes |
| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70%) | A versatile system for many azaindole derivatives.[1] |
| Silica Gel | Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) | Useful for more polar compounds and impurities.[1] | |
| Deactivated Silica Gel | Same as above | Consider if streaking or tailing is observed on standard silica.[1] | |
| Recrystallization | N/A | Ethanol, Methanol, Ethyl Acetate, or mixtures with Hexanes | The ideal solvent must be determined experimentally.[1] |
| Preparative HPLC | C18 Reverse Phase | Gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) | Excellent for high-purity samples and isomer separation.[5] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purification challenges.
References
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Introduction: Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 6-azaindole-7-carbonitrile). This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development, often serving as a key building block for targeted therapeutics.[1][2] The synthesis of azaindole derivatives, however, is frequently accompanied by the formation of challenging byproducts due to the nuanced reactivity of the pyridine and pyrrole precursors.[3][4] This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you identify, mitigate, and eliminate common byproducts, thereby improving yield, purity, and the overall success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for accessing the 1H-pyrrolo[2,3-c]pyridine core, and what are their general pitfalls?
A1: The synthesis of the 6-azaindole core, like other azaindoles, typically begins with a suitably substituted pyridine precursor.[5] Key strategies include:
-
Bartoli Indole Synthesis: Utilizes the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent. This method can be sensitive to steric hindrance and the electronic nature of substituents.
-
Fischer Indole Synthesis: Involves the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde. The harsh acidic conditions can sometimes lead to degradation or unwanted side reactions.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often employ Sonogashira or Suzuki couplings to build the carbon framework, followed by a cyclization step.[6] While versatile, these reactions can be plagued by catalyst poisoning or homo-coupling of starting materials.
-
Lithiation and Cyclization: Directed ortho-lithiation of pyridine derivatives followed by reaction with an electrophile and subsequent cyclization is a powerful route.[4] However, this pathway is susceptible to dimerization of the lithiated intermediates, as discussed in the troubleshooting section.[4]
The final cyanation step, typically a Rosenmund-von Braun reaction (using CuCN) or a palladium-catalyzed cyanation, can also be a source of impurities if the reaction does not go to completion or if harsh conditions lead to decomposition.[7]
Q2: Why is this particular synthesis prone to byproduct formation?
A2: The propensity for byproduct formation stems from several factors:
-
Opposing Electronic Effects: The pyrrolopyridine system fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring.[3] This creates complex reactivity patterns and multiple potential sites for electrophilic or nucleophilic attack.
-
Reactive Intermediates: Many synthetic routes proceed through highly reactive intermediates, such as organolithium species or unsaturated aldehydes/ketones.[3][4] These intermediates can react with themselves (dimerization) or with starting materials in non-productive ways if reaction conditions are not strictly controlled.
-
Isomerization: Depending on the substitution pattern of the pyridine precursor, cyclization conditions can sometimes lead to the formation of other azaindole isomers (e.g., 5-azaindole or 7-azaindole), which can be exceedingly difficult to separate from the desired 6-azaindole product.[5][8]
-
Sensitivity to pH and Air: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic workup conditions. The pyridine nitrogen can also be oxidized to an N-oxide upon prolonged exposure to air or oxidizing agents.
Q3: What are the most probable classes of byproducts I should be looking for?
A3: Byproducts can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials or residual reagents.
-
Isomeric Byproducts: Formation of alternative pyrrolopyridine isomers.
-
Oligomeric Byproducts: Dimers or trimers formed from the self-reaction of starting materials or intermediates.[4]
-
Degradation Products: Hydrolysis of the nitrile, oxidation of the pyridine ring, or cleavage of the bicyclic system.
A summary of common byproduct types is presented in the table below.
| Byproduct Class | Typical Mass Change (LC-MS) | Probable Cause |
| Hydrolysis Product (Amide) | +18 amu (M+H₂O) | Acidic or basic workup/purification |
| Oxidation Product (N-Oxide) | +16 amu (M+O) | Exposure to air, peroxides, or m-CPBA |
| Dimer of Intermediate | ~2x Mass of Intermediate | Poor control of temperature/addition rate |
| Isomeric Impurity | Same Mass | Non-regioselective cyclization |
| De-cyano Product | -25 amu (M-CN+H) | Incomplete cyanation or degradation |
Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental observations in a question-and-answer format.
Issue 1: My LC-MS shows a significant peak at M+18, which persists even after purification. NMR analysis shows broadened amide-like protons.
-
Potential Cause: You are likely observing the hydrolysis of the 7-carbonitrile to the corresponding 7-carboxamide derivative. This is a common issue if the workup or purification involves prolonged exposure to acidic or basic aqueous solutions. The acidic nature of standard silica gel can also catalyze this hydrolysis, especially when using protic solvents like methanol in the eluent.[8]
-
Troubleshooting & Mitigation:
-
Confirm Identity: The presence of a primary amide can be confirmed by IR spectroscopy (two N-H stretches around 3200-3400 cm⁻¹ and a C=O stretch around 1660 cm⁻¹).
-
Modify Workup: Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Ensure any extractions are performed swiftly.
-
Optimize Chromatography:
-
Use a neutral stationary phase like neutral alumina instead of silica gel.[8]
-
If using silica gel, deactivate it first by pre-treating the column with your mobile phase containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites.[7]
-
Employ anhydrous solvents for your mobile phase whenever possible.
-
-
Issue 2: A major byproduct with approximately double the mass of my picoline-derived starting material is forming.
-
Potential Cause: This strongly suggests dimerization of a reactive intermediate.[4] If your synthesis involves metallation of a picoline (methylpyridine) derivative using a strong base like LDA or n-BuLi, the resulting benzyllithium-type anion is highly nucleophilic. Instead of reacting with your desired electrophile, it can attack the electrophilic pyridine ring of an unreacted starting material molecule in a 1,4-addition, leading to a dimer.[4]
-
Troubleshooting & Mitigation:
-
Inverse Addition: Add the picoline starting material slowly to a solution of the strong base at low temperature (-78 to -40 °C). This ensures that the concentration of the starting material is always low, minimizing the chance of self-reaction.
-
Temperature Control: Maintain a very low temperature throughout the generation and subsequent reaction of the organometallic intermediate. Do not allow the reaction to warm prematurely.
-
Rapid Trapping: Once the anion is formed, add the second electrophile (e.g., benzonitrile or another nitrile source) promptly to trap the intermediate before it can dimerize.
-
Below is a conceptual diagram illustrating the competing pathways.
Issue 3: My final product appears pure by LC-MS (single mass peak), but the ¹H NMR is complex, suggesting a mixture of isomers that co-elute.
-
Potential Cause: The cyclization step was not completely regioselective, leading to the formation of a structural isomer (e.g., 1H-pyrrolo[3,2-b]pyridine, a 4-azaindole). Isomers have identical masses and often very similar polarities, making them difficult to resolve by standard chromatography.[8]
-
Troubleshooting & Mitigation:
-
Advanced NMR Analysis: Use 2D NMR techniques like COSY, HSQC, and HMBC to definitively assign the structures and confirm the presence of multiple isomers. The coupling patterns of the aromatic protons are distinct for each azaindole isomer.
-
Re-evaluate Cyclization: Review the mechanism of your cyclization reaction. Factors like the choice of catalyst (acid vs. base), solvent, and temperature can influence regioselectivity. A screen of different conditions may be necessary.
-
High-Resolution Purification:
-
Preparative HPLC: This is often the most effective method for separating stubborn isomers. A reversed-phase C18 column with a shallow gradient of acetonitrile in water (with TFA or formic acid as a modifier) is a good starting point.[8]
-
Recrystallization: If the isomeric ratio is high, it may be possible to selectively crystallize the major, desired product. Experiment with a range of solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, methanol/water).
-
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Workflow for Byproduct Troubleshooting
This workflow provides a systematic approach to identifying and resolving issues with byproduct formation.
Protocol 2: Recommended Column Chromatography for Polar Heterocycles
This protocol is designed to minimize on-column degradation of sensitive compounds like this compound.[7][8]
-
Stationary Phase Selection:
-
Primary Choice: Neutral alumina. It lacks the acidic sites of silica gel that can cause degradation.
-
Alternative (Silica Gel): If silica must be used, prepare a slurry of silica gel in the initial, low-polarity mobile phase. Add triethylamine (Et₃N) to make up 1% of the total slurry volume. Mix well before packing the column. This deactivates acidic sites.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or alumina to this solution to create a dry powder ("dry loading").
-
Evaporate the solvent completely under reduced pressure.
-
Carefully layer the resulting powder on top of the packed column. This ensures a sharp injection band and improves separation.
-
-
Mobile Phase Selection:
-
A gradient of ethyl acetate in hexanes is a common starting point.
-
For very polar compounds, a gradient of methanol (0-10%) in dichloromethane can be effective.
-
Crucially: If you did not deactivate the silica as described in Step 1, add 0.5-1% triethylamine to your mobile phase solvents to prevent streaking and degradation of the product on the column.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC or LC-MS before combining. Isomeric impurities can sometimes elute very close to the main product.
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cyanation Reactions of 7-Halo-1H-pyrrolo[2,3-c]pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the cyanation of 7-halo-1H-pyrrolo[2,3-c]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organometallic chemistry and field-proven insights. Our goal is to empower you to overcome common challenges and achieve successful, reproducible results in your synthetic endeavors.
Introduction: The Challenge of Cyanating 7-Azaindoles
The 7-azaindole scaffold, the core of 1H-pyrrolo[2,3-c]pyridines, is a privileged structure in medicinal chemistry. The introduction of a cyano group at the 7-position is a critical transformation for generating key intermediates in drug discovery programs. While palladium-catalyzed cross-coupling reactions are the workhorse for this transformation, the unique electronic properties of the 7-azaindole ring system can present several challenges. This guide will walk you through the most common issues and provide logical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing low to no conversion of my 7-halo-1H-pyrrolo[2,3-c]pyridine starting material. What are the likely causes and how can I improve the yield?
Low conversion is one of the most common issues in palladium-catalyzed cyanations of heteroaromatic halides. Several factors can contribute to this problem, primarily related to catalyst activity and reaction conditions.
Answer:
Several factors can lead to low conversion in the cyanation of 7-halo-1H-pyrrolo[2,3-c]pyridines. Here is a systematic approach to troubleshooting this issue:
1. Catalyst System and Ligand Choice:
The choice of palladium source and ligand is critical for a successful reaction. The electron-rich and potentially coordinating nature of the 7-azaindole ring system can influence catalyst activity.
-
Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they require in situ reduction to the active Pd(0) species. Incomplete reduction can lead to lower catalyst activity. Consider using a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst, which can prevent catalyst poisoning during formation.[1]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich heteroaromatic halides, bulky, electron-rich phosphine ligands are often preferred.
| Ligand | Key Features & Considerations |
| XPhos | A bulky biarylphosphine ligand often effective for C-N and C-C bond formation with heteroaryl halides. |
| dppf | A ferrocene-based diphosphine ligand that can be effective but may require higher catalyst loadings. |
| BrettPhos | A highly active biarylphosphine ligand particularly useful for reactions with primary amines and challenging substrates.[2] |
Troubleshooting Workflow for Low Conversion:
Caption: A decision tree for troubleshooting low conversion.
2. Cyanide Source and Stoichiometry:
The choice and amount of your cyanide source can significantly impact the reaction outcome.
-
Zinc Cyanide (Zn(CN)₂): This is often the preferred cyanide source due to its lower toxicity and slower release of cyanide ions, which can help prevent catalyst poisoning.[3] However, its low solubility can sometimes lead to slower reaction rates.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally benign alternative.[1] It often requires an additive like potassium acetate (KOAc) to facilitate the transfer of the cyanide group to the palladium center.
-
Stoichiometry: Using a large excess of a highly soluble cyanide source like KCN can lead to catalyst inhibition. It is crucial to carefully control the stoichiometry.
3. Solvent and Base Selection:
The polarity of the solvent and the strength of the base are key parameters to optimize.
-
Solvents: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used. For reactions with K₄[Fe(CN)₆], a mixture of an organic solvent and water is often employed.
-
Bases: A non-nucleophilic inorganic base is typically required. Common choices include K₂CO₃, Cs₂CO₃, or KOAc. The choice of base can influence the reaction rate and the prevalence of side reactions.
4. Reaction Temperature and Time:
Cyanation reactions of heteroaromatic chlorides can be sluggish and may require elevated temperatures (100-140 °C). If you observe low conversion, consider increasing the reaction temperature in increments of 10-20 °C. Extended reaction times may also be necessary, but be mindful of potential product degradation.
Question 2: My reaction is producing a significant amount of a side product that appears to be the hydrolyzed nitrile (7-carboxamido- or 7-carboxy-1H-pyrrolo[2,3-c]pyridine). How can I prevent this?
Nitrile hydrolysis is a common side reaction, especially under harsh reaction conditions or during aqueous work-up.
Answer:
The hydrolysis of the product nitrile to the corresponding amide or carboxylic acid can be a significant issue.[4][5][6] Here’s how to address it:
1. Rigorously Anhydrous Conditions:
Water is the primary culprit for nitrile hydrolysis. Ensure that your solvent is thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Choice of Base:
Strongly basic conditions, especially in the presence of water, can promote nitrile hydrolysis. If you are using a strong base like NaOH or KOH, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
3. Work-up Procedure:
-
Minimize Contact with Water: During the work-up, minimize the contact time of your product with aqueous solutions, especially if they are basic.
-
Neutral or Mildly Acidic Quench: Instead of quenching the reaction with water, consider using a saturated aqueous solution of NH₄Cl or a dilute solution of a mild acid like acetic acid to neutralize the base before extraction.
4. Reaction Temperature:
High reaction temperatures can accelerate the rate of hydrolysis. If you are observing significant hydrolysis, try to run the reaction at the lowest possible temperature that still provides a reasonable conversion rate.
Mechanism of Nitrile Hydrolysis:
References
- 1. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical C-H Cyanation of Electron-Rich (Hetero)Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
Improving the regioselectivity of 1H-Pyrrolo[2,3-c]pyridine synthesis
Welcome to the dedicated technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on mastering regioselectivity, and provide field-tested solutions and in-depth explanations to streamline your synthetic efforts.
Introduction: The Challenge of Regioselectivity in 7-Azaindole Synthesis
The 1H-Pyrrolo[2,3-c]pyridine core is a prevalent motif in pharmaceuticals and functional materials. However, its synthesis is often plagued by a lack of regiocontrol, leading to the formation of undesired isomers, most notably the 1H-Pyrrolo[2,3-b]pyridine (6-azaindole) and 1H-Pyrrolo[3,2-b]pyridine (4-azaindole). The nitrogen atom in the pyridine ring significantly influences the electron density of the aromatic system, thereby directing incoming electrophiles or dictating the course of cyclization reactions. Understanding and manipulating these electronic effects is paramount to achieving high yields of the desired 7-azaindole isomer.
This guide provides a series of troubleshooting scenarios in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Fischer Indole Synthesis
Question: "I am attempting a Fischer indole synthesis to obtain a 7-azaindole, but I am observing a mixture of 6- and 7-azaindole isomers. How can I improve the regioselectivity towards the desired 7-azaindole?"
Answer: This is a classic challenge in the Fischer indole synthesis of azaindoles. The regioselectivity is dictated by the direction of the-sigmatropic rearrangement of the intermediate hydrazone. The pyridine nitrogen's electron-withdrawing nature deactivates the ortho-position (C4), making the alternative cyclization at the C2 position competitive, which leads to the formation of the undesired 6-azaindole isomer.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the reaction pathway. While strong Brønsted acids like polyphosphoric acid (PPA) are commonly used, they can sometimes lead to poor regioselectivity. Experimenting with Lewis acids or milder Brønsted acids might offer better control. For instance, zinc chloride (ZnCl2) has been reported to favor the formation of the 7-azaindole isomer in some cases.
-
Steric Hindrance: Introducing a bulky substituent on the pyridine ring can sterically hinder the approach to one of the cyclization positions, thereby favoring the other. For example, a substituent at the C3 position of the starting aminopyridine would sterically disfavor cyclization at C2, thus promoting the formation of the 7-azaindole.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring can also be exploited. An electron-donating group (EDG) at the C3 position can enhance the nucleophilicity of the C2 position, potentially favoring the desired cyclization. Conversely, an electron-withdrawing group (EWG) at C3 would further deactivate the C2 position.
Illustrative Workflow for Optimizing Fischer Indole Synthesis:
Caption: Decision workflow for optimizing Fischer Indole Synthesis regioselectivity.
Scenario 2: Madelung/Bischler-Möhlau Type Syntheses
Question: "My Madelung-type synthesis of a 7-azaindole is resulting in low yields and significant byproduct formation. What are the critical parameters to control in this reaction?"
Answer: The Madelung synthesis and its variations, like the Bischler-Möhlau reaction, are powerful methods for constructing the pyrrole ring. However, they often require harsh reaction conditions (e.g., strong bases, high temperatures), which can lead to decomposition and side reactions, particularly with sensitive substrates.
Key Parameters and Troubleshooting:
-
Base Selection: The choice of base is critical. While traditional conditions use strong bases like sodium or potassium tert-butoxide, milder conditions employing lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures can offer better control and higher yields.
-
Temperature Control: Precise temperature control is crucial. The initial deprotonation and subsequent cyclization steps are often highly exothermic. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can minimize byproduct formation.
-
Substrate Pre-functionalization: The starting N-acylated aminopyridine can be pre-functionalized to facilitate the cyclization. For example, α-halo ketones in a Bischler-Möhlau approach can lead to milder reaction conditions compared to the classical Madelung synthesis.
Comparative Table of Reaction Conditions:
| Synthesis Type | Typical Base | Temperature Range (°C) | Common Issues |
| Classical Madelung | NaOtBu, KOtBu | 250-350 | Low yields, decomposition |
| Modified Madelung | n-BuLi, LDA | -78 to 25 | Side reactions, incomplete conversion |
| Bischler-Möhlau | NaHCO3, K2CO3 | 80-120 | Isomer formation, racemization |
Recommended Protocol for a Modified Madelung Synthesis:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylated 2-aminopyridine in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C and slowly add a solution of n-BuLi (2.5 equivalents) in hexanes. Stir at this temperature for 1-2 hours.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Scenario 3: Transition-Metal Catalyzed Cross-Coupling Strategies
Question: "I am exploring a palladium-catalyzed approach to synthesize a substituted 7-azaindole, but I am struggling with low catalytic turnover and byproduct formation from competing pathways. How can I optimize my reaction?"
Answer: Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki), offers a versatile and often milder alternative to classical methods. However, the success of these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Optimization Workflow:
Caption: Systematic workflow for optimizing a palladium-catalyzed 7-azaindole synthesis.
Expert Insights on Catalyst Selection:
-
Ligand Choice: The electronic and steric properties of the ligand are paramount. For challenging couplings, bulky and electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos) can be highly effective. N-heterocyclic carbene (NHC) ligands are also excellent alternatives, offering high stability and activity.
-
Palladium Precursor: The choice of palladium precursor can influence the activation of the catalyst. While Pd(OAc)2 is a common choice, the use of Pd2(dba)3 can be advantageous in some cases due to its facile reduction to the active Pd(0) species.
-
Base and Solvent Synergy: The base and solvent should be considered as a system. For instance, a weaker base like K2CO3 might be sufficient in a polar aprotic solvent like DMF, while a stronger base like Cs2CO3 might be necessary in a less polar solvent like dioxane.
Stability and storage conditions for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Welcome to the technical support guide for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find essential information on its stability and storage, presented in a practical question-and-answer format to address common challenges encountered during laboratory work.
I. Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors. The pyrrolopyridine core is susceptible to both electrophilic and nucleophilic substitution reactions. The nitrile group is a key functional group that can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.[1][2] Exposure to strong acids or bases, potent oxidizing agents, and high temperatures can accelerate these degradation pathways.[3] Additionally, like many heterocyclic compounds, prolonged exposure to light and moisture should be avoided to maintain its integrity.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. Safety data sheets for similar pyrrolopyridine compounds recommend storing them in a well-ventilated place with the container tightly closed.[4][5] While some suppliers suggest room temperature for short-term storage, for long-term preservation, it is advisable to store the compound at 2-8°C.[6] Always refer to the supplier's specific recommendations, as they may have conducted their own stability studies.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection is the first step. Any change in color or physical state (e.g., clumping of a powder) can indicate degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the sample. A decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products are clear indicators of instability. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify structural changes in the molecule.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, compounds containing a pyrrole ring can be sensitive to air and moisture. The pyrrole nitrogen proton is weakly acidic and can be abstracted by strong bases.[7] While the pyridine ring reduces the overall electron density of the pyrrole moiety, it is still prudent to handle the compound under an inert atmosphere (e.g., argon or nitrogen) for reactions that are sensitive to moisture or oxidation. For storage, ensuring the container is tightly sealed is crucial to prevent moisture ingress.[3]
Q5: Are there any known incompatibilities with common laboratory materials?
A5: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be strictly avoided. Additionally, due to the reactivity of the pyridine ring, it is advisable to avoid strong acids, which can lead to protonation and potential side reactions.[8] When choosing reaction vessels and storage containers, glass is generally a safe and inert option.
II. Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems that may arise during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent experimental results or loss of biological activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Purity: Analyze a sample of your stock using HPLC or LC-MS to confirm its purity. This will provide a quantitative measure of any degradation.2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).3. Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from a solid sample. |
| Unexpected side products in a reaction. | The compound is reacting with other components in the reaction mixture or has degraded prior to use. | 1. Check Reagent Compatibility: Review the literature for known incompatibilities between pyrrolopyridine compounds and your other reagents.2. Run a Control Reaction: Perform the reaction without your substrate to identify any background reactions.3. Purify Starting Material: If you suspect the starting material is impure, consider purifying it by recrystallization or column chromatography before use. |
| Color change of the solid compound or solution over time. | This is often an indication of oxidation or other forms of chemical decomposition. | 1. Minimize Exposure to Light and Air: Store the compound in an amber vial and handle it quickly to minimize exposure. For sensitive applications, work in a glovebox.2. Use High-Purity Solvents: Ensure that the solvents used to dissolve the compound are of high purity and free from contaminants that could promote degradation. |
III. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Serially dilute this stock solution to prepare a set of standards at lower concentrations.
-
-
Sample Preparation:
-
Prepare a solution of your test sample at the same concentration as the highest standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards and the sample.
-
Determine the retention time of the main peak from the standard.
-
Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
IV. Logical Workflow for Stability Troubleshooting
Below is a diagram illustrating the decision-making process when encountering stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
V. References
-
Safety Data Sheet for a similar pyrrolopyridine compound. (2024). Retrieved from a chemical supplier's website.[3]
-
Capot Chemical. (2025). MSDS of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid. Retrieved from Capot Chemical website.[4]
-
3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET. (2023). Retrieved from a chemical supplier's website.[9]
-
Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from Penta Chemicals website.[5]
-
Apollo Scientific. (n.d.). Pyridine. Retrieved from Apollo Scientific website.[10]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from NJ.gov.[8]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific website.[11]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
-
Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets. Retrieved from Echemi website.[12]
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[13]
-
Benchchem. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7. Retrieved from Benchchem website.[1]
-
Benchchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile. Retrieved from Benchchem website.[2]
-
Aaronchem. (2024). Safety Data Sheet. Retrieved from Aaronchem website.[6]
-
Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. (n.d.). Retrieved from a scientific journal.[14]
-
Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine AldrichCPR. Retrieved from Sigma-Aldrich website.[15]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from MDPI website.[16]
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine 271-63-6. Retrieved from TCI website.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia.[7]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from RSC Publishing website.[17]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from PubMed Central.[18]
-
PubMed. (n.d.). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Retrieved from PubMed.[19]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from a scientific journal.[20]
-
PubMed Central. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from PubMed Central.[21]
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile|CAS 1261627-31-9 [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. aaronchem.com [aaronchem.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.it [fishersci.it]
- 14. ptfarm.pl [ptfarm.pl]
- 15. 1H-Pyrrolo[2,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis through a series of frequently asked questions and troubleshooting protocols. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.
I. Overview of Synthetic Strategies
The synthesis of this compound, a 6-azaindole derivative, typically involves two key stages: the formation of the core 6-azaindole ring system and the subsequent introduction of the 7-carbonitrile group. The choice of synthetic route for the core can significantly influence the types of side reactions observed. Common strategies for constructing the azaindole core include the Bartoli and Fischer indole syntheses, as well as reductive cyclization of nitropyridine derivatives. The carbonitrile group is often introduced via palladium-catalyzed cyanation of a 7-halo-6-azaindole precursor or a Sandmeyer reaction from a 7-amino-6-azaindole.
II. Troubleshooting Guide & FAQs
A. Side Reactions in Azaindole Core Synthesis
Question 1: I am attempting a Bartoli indole synthesis to form the 6-azaindole core, but I am observing low yields and the formation of an aniline byproduct. What is causing this and how can I improve the reaction?
Answer: This is a common issue in the Bartoli indole synthesis, particularly when applied to pyridine precursors. The reaction involves the addition of a vinyl Grignard reagent to a nitroarene (in this case, a nitropyridine). The formation of an aniline byproduct instead of the desired indole is often due to a failure of the crucial[1][1]-sigmatropic rearrangement.
Causality and Troubleshooting:
-
Absence of an Ortho-Substituent: The Bartoli reaction is most efficient with an ortho-substituent on the nitroarene.[2][3] This steric hindrance is believed to promote the necessary[1][1]-sigmatropic rearrangement. Without an ortho-substituent, the reaction may stall after the initial reduction of the nitro group, leading to the formation of the corresponding aniline upon workup.
-
Solution: If your starting nitropyridine lacks a substituent at the position that will become C7 of the azaindole, consider using a starting material that has a temporary "directing group" in that position, which can be removed later.
-
-
Insufficient Grignard Reagent: The Bartoli synthesis typically requires at least three equivalents of the vinyl Grignard reagent.[3] One equivalent is consumed in the reduction of the nitro group, a second participates in the key addition reaction, and a third acts as a base in the final steps of the mechanism.
-
Solution: Ensure that you are using a sufficient excess of the Grignard reagent. It is also critical to use anhydrous conditions, as any water will quench the Grignard reagent.
-
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., -78°C to -20°C).[4] Deviation from the optimal temperature can lead to a host of side reactions.
-
Solution: Carefully control the reaction temperature throughout the addition of the Grignard reagent and the subsequent stirring period.
-
| Condition | Desired Product Favored | Aniline Byproduct Favored |
| Ortho-Substituent | Present | Absent |
| Grignard Equivalents | ≥ 3 equivalents | < 3 equivalents |
| Temperature | Low (e.g., -78°C to -20°C) | Higher temperatures |
Question 2: My Fischer indole synthesis of the 6-azaindole is giving a low yield. What are the likely causes?
Answer: The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a pyridylhydrazone, can be less efficient for azaindoles compared to their indole counterparts. This is often attributed to the electron-deficient nature of the pyridine ring and the potential for protonation of the pyridine nitrogen under the acidic conditions, which can deactivate the ring towards the key cyclization step.
Causality and Troubleshooting:
-
Electron-Withdrawing Groups: The success of the Fischer indole synthesis for 6-azaindoles is often dependent on the presence of electron-donating groups on the pyridine ring.[1][5] These groups increase the electron density of the ring, making it more amenable to the electrophilic cyclization step.
-
Solution: If possible, choose a starting pyridylhydrazine that contains an electron-donating group.
-
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[6] However, excessively harsh acidic conditions can lead to degradation of the starting material or product.
-
Solution: Screen different acid catalysts and optimize the concentration. Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a solvent.
-
-
Incomplete Hydrazone Formation: The initial condensation to form the pyridylhydrazone may be incomplete.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the hydrazone. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials. It may be beneficial to isolate and purify the hydrazone before proceeding to the cyclization step.
-
B. Side Reactions in the Introduction of the 7-Carbonitrile Group
Question 3: I am performing a palladium-catalyzed cyanation of a 7-halo-6-azaindole, but the reaction is sluggish and I am recovering starting material. What could be the problem?
Answer: Palladium-catalyzed cyanation is a powerful method for introducing a nitrile group, but it is susceptible to several issues, particularly catalyst deactivation.
Causality and Troubleshooting:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions or by impurities in the starting materials or solvent.[7]
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Use a well-defined palladium precatalyst and a suitable phosphine ligand (e.g., Xantphos, dppf) to improve catalyst stability and activity.
-
Degas the reaction mixture thoroughly to remove oxygen.
-
Consider using a cyanide source that releases cyanide slowly, or use a continuous dosage of the cyanide source.[7]
-
-
-
Poor Solubility: The starting 7-halo-6-azaindole may have poor solubility in the reaction solvent, leading to a slow reaction rate.
-
Solution: Choose a solvent that effectively dissolves the starting material at the reaction temperature. Common solvents for this reaction include DMF, DMA, and NMP.
-
-
Competing Hydrolysis: If there is any water present in the reaction, the nitrile product can be hydrolyzed to the corresponding primary amide or even the carboxylic acid, especially at elevated temperatures.[8][9]
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: I am attempting a Sandmeyer reaction on 7-amino-1H-pyrrolo[2,3-c]pyridine to install the nitrile group, but I am getting a complex mixture of products.
Answer: The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, can be a challenging transformation for heterocyclic amines. Diazonium salts are often unstable, and the reaction conditions need to be carefully controlled.
Causality and Troubleshooting:
-
Instability of the Diazonium Salt: Heterocyclic diazonium salts can be particularly unstable and may decompose before they can react with the cyanide source.
-
Solution:
-
Perform the diazotization at low temperatures (typically 0-5°C).
-
Use the diazonium salt immediately after its formation in the next step without isolation.
-
-
-
Side Reactions of the Diazonium Salt: The diazonium salt can undergo a variety of side reactions, including dediazoniation (replacement by hydrogen), or reaction with the solvent or counter-ions.
-
Solution:
-
Carefully control the reaction temperature and the stoichiometry of the reagents.
-
Ensure that the copper(I) cyanide solution is freshly prepared and active.
-
-
-
Incomplete Diazotization: The initial formation of the diazonium salt from the amine may be incomplete.
-
Solution: Ensure that a sufficient excess of nitrous acid (generated from sodium nitrite and a strong acid) is used. Monitor the disappearance of the starting amine by TLC or LC-MS.
-
C. Stability and Purification Issues
Question 5: I have successfully synthesized this compound, but I am observing the formation of an amide impurity during purification by column chromatography. Why is this happening?
Answer: The formation of the corresponding primary amide is a common issue and is due to the hydrolysis of the nitrile group. This can happen during the reaction workup or during purification.
Causality and Troubleshooting:
-
Hydrolysis During Workup: The nitrile group can be hydrolyzed to the amide under either acidic or basic aqueous conditions, especially with heating.[8][9][10]
-
Solution: During the workup, try to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
-
Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive nitriles, especially if a protic solvent like methanol is used in the eluent.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Use a less protic solvent system if possible.
-
Consider using a different stationary phase, such as neutral or basic alumina.
-
-
-
Product Tailing on Chromatography: The basic pyridine nitrogen in your product can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to your eluent system. This will compete with your product for the active sites on the silica gel and improve the peak shape.
-
III. Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield in 6-Azaindole Synthesis
Caption: Troubleshooting workflow for low yields in 6-azaindole synthesis.
IV. References
-
Bagley, M. C., et al. (n.d.). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem.
-
Cravotto, G., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5.
-
Cravotto, G., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ResearchGate.
-
Grokipedia. (n.d.). Bartoli indole synthesis.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
Wikipedia. (n.d.). Bartoli indole synthesis.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers.
-
Angewandte Chemie International Edition. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
-
Molecules. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
-
Chemical Communications. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
-
Journal of the Iranian Chemical Society. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
-
Sci-Hub. (n.d.). Bartoli Indole Synthesis.
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
-
ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
-
National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
-
Enamine. (n.d.). Electrophilic 4 1 cyclization of picolines efficient avenue towards 6azaindole and 6azabenzofuranes.
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
-
ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
-
ResearchGate. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
-
ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
-
Wikipedia. (n.d.). Pyrrole.
-
Molecules. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
-
Bentham Science. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
-
ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
-
Molecules. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
-
National Institutes of Health. (n.d.). Azaindole Therapeutic Agents.
-
ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction....
-
ResearchGate. (n.d.). Regioselective Cyanation of Six‐Membered N‐Heteroaromatic Compounds Under Metal‐, Activator‐, Base‐ and Solvent‐Free Conditions | Request PDF.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Technical Support Center: Scaling the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 6-azaindole-7-carbonitrile). This document is designed for researchers, medicinal chemists, and process development professionals who are looking to establish, optimize, and scale this important synthetic route. As a key heterocyclic scaffold, challenges in its preparation are common. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered before and during the synthesis.
Q1: What are the most common synthetic routes to the 1H-Pyrrolo[2,3-c]pyridine (6-azaindole) core?
A1: The synthesis of azaindoles, including the 6-azaindole scaffold, can be approached from multiple pathways.[1] Key strategies often start from either a substituted pyridine or a pyrrole precursor. Common methods include variations of the Batcho-Leimgruber indole synthesis, Fischer indole synthesis, and transition-metal-mediated cyclizations.[2] For large-scale work, routes starting from commercially available chloropyridines are often preferred due to cost and availability of starting materials.
Q2: Why is the cyano group at the 7-position particularly challenging to install?
A2: Direct cyanation of the 1H-Pyrrolo[2,3-c]pyridine core can be difficult due to the electron-rich nature of the pyrrole ring, which can lead to side reactions or catalyst poisoning.[3] Successful strategies often involve installing the cyano group on the pyridine precursor before the pyrrole ring is formed or using a halogenated pyrrolopyridine intermediate (e.g., 7-bromo-1H-pyrrolo[2,3-c]pyridine) followed by a palladium-catalyzed cyanation reaction.
Q3: What are the critical quality attributes of the starting materials?
A3: The purity of the starting pyridine or pyrrole precursor is paramount. For instance, if starting from a substituted aminopyridine, residual impurities from its synthesis can interfere with the cyclization step. It is crucial to use materials with >98% purity, confirmed by NMR and LC-MS, to ensure predictable reaction outcomes.
Q4: Can this reaction be performed without a glove box or strict inert atmosphere?
A4: While small-scale exploratory reactions might tolerate minor atmospheric exposure, scaling up reactions that use organometallic reagents or palladium catalysts requires a stringent inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the catalyst and lead to the formation of undesired oxidized byproducts, resulting in significantly lower yields and complex purification profiles.
Part 2: Detailed Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, workup, and purification, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Formation
You've run the reaction, and TLC/LC-MS analysis shows primarily unreacted starting material or a complex mixture of byproducts.
Potential Cause & Solution
-
Question: My cyclization or cross-coupling reaction is not proceeding. Could the catalyst be the issue?
-
Answer & Rationale: This is a common failure point. Palladium catalysts, often used for C-N or C-C bond formation, are sensitive to oxidation and impurities.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure the palladium catalyst and ligands are fresh. Many phosphine ligands are air-sensitive.
-
Thorough Degassing: The reaction solvent must be rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with argon for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Ligand Choice: The choice of ligand is critical. For cyanation reactions, ligands like XPhos or cXPhos often provide good results by promoting the reductive elimination step.
-
-
-
-
Question: The reaction starts but then stalls. What could be the cause?
-
Answer & Rationale: Reaction stalling often points to catalyst deactivation or reagent degradation.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is stable. Overheating can lead to catalyst decomposition and byproduct formation.
-
Base Stoichiometry: The base is not just a proton scavenger; it plays a key role in the catalytic cycle. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered, anhydrous, and used in the correct stoichiometric amount. An insufficient amount of base can halt the reaction.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can hydrolyze reagents and interfere with the catalyst.
-
-
-
Issue 2: Complex Product Mixture & Low Purity
The reaction yields a product, but it's contaminated with significant impurities that are difficult to separate.
Potential Cause & Solution
-
Question: My crude NMR shows multiple isomers. How can I prevent this?
-
Answer & Rationale: Isomer formation is a known issue in azaindole synthesis, often arising from non-regioselective cyclization or rearrangement reactions.[2]
-
Troubleshooting Steps:
-
Directed Cyclization: Employ starting materials with well-placed directing groups. For example, in a Fischer indole synthesis variant, the choice of the methyl group on the pyridine ring can direct the cyclization correctly.[2]
-
Optimize Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction at the lowest possible temperature that allows for a reasonable rate can often improve the regioselectivity.
-
-
-
-
Question: I have a persistent impurity with a similar polarity to my product. How can I remove it?
-
Answer & Rationale: Co-eluting impurities are a common purification challenge. A multi-step purification strategy is often required.
-
Troubleshooting Steps:
-
Acid/Base Wash: During the aqueous workup, carefully adjust the pH. Your product may be soluble at a specific pH while the impurity is not, allowing for separation.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. Screen various solvents (e.g., ethyl acetate/hexanes, ethanol, acetonitrile).
-
Alternative Chromatography: If silica gel chromatography fails, consider switching the stationary phase. Using neutral alumina can prevent the degradation of acid-sensitive compounds.[4] For very challenging separations, reversed-phase (C18) chromatography may be necessary.[4]
-
-
-
Issue 3: Poor Yield and Product Loss During Workup & Purification
The reaction appears successful by in-process controls, but the final isolated yield is disappointingly low.
Potential Cause & Solution
-
Question: I suspect my product is being lost during the aqueous workup. How can I confirm and prevent this?
-
Answer & Rationale: The pyrrolopyridine core has both a basic pyridine nitrogen and a weakly acidic pyrrole N-H. This amphoteric nature can lead to partial solubility in both acidic and basic aqueous layers.
-
Troubleshooting Steps:
-
Check Aqueous Layers: Before discarding any aqueous layers, take a small sample, neutralize it, and extract it with a strong organic solvent (like ethyl acetate). Analyze the extract by TLC or LC-MS to check for product.
-
Brine Wash: After extraction, wash the combined organic layers with saturated sodium chloride (brine) to break up emulsions and reduce the amount of dissolved water, which can help "salt out" the product from the aqueous phase.
-
Avoid Strong Acids/Bases: If possible, use mild bases like sodium bicarbonate instead of sodium hydroxide during the workup to minimize product partitioning into the aqueous layer.
-
-
-
-
Question: My product streaks badly on the silica gel column, leading to poor separation and low recovery. What is causing this?
-
Answer & Rationale: Streaking (tailing) of nitrogen-containing heterocyclic compounds on silica gel is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups of the silica.[4]
-
Troubleshooting Steps:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or pyridine to the ethyl acetate/hexane or dichloromethane/methanol mobile phase will neutralize the active sites on the silica and lead to sharper peaks.
-
Column Deactivation: Pre-treat the silica gel by flushing the packed column with your eluent system containing the basic modifier before loading your sample.
-
-
-
Part 3: Experimental Protocols and Data
Workflow Overview
The following diagram outlines the general workflow for a typical synthesis and purification of this compound.
Caption: General workflow for the multi-step synthesis of the target compound.
Representative Protocol: Palladium-Catalyzed Cyanation
This protocol describes the final step in a potential sequence: the conversion of 7-Bromo-1H-pyrrolo[2,3-c]pyridine to the target nitrile.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 7-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and zinc dust (0.1 eq).
-
Catalyst Addition: In a separate vial, mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed dimethylformamide (DMF, approx. 0.1 M concentration relative to the starting material).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate (5% w/v) and ethylenediamine. Stir for 1 hour to complex residual zinc and palladium.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Symptom of Deviation | Corrective Action |
| Temperature | 120 °C (DMF) | Reaction stalls or decomposition occurs | Lower temperature to 90-100 °C and increase reaction time; ensure accurate thermometer placement. |
| Solvent | Anhydrous, Degassed DMF | Low conversion, dark tarry mixture | Use freshly opened anhydrous solvent and degas thoroughly with Argon for at least 30 minutes. |
| Base | N/A for Zn(CN)₂ method | N/A | If using other cyanation methods (e.g., CuCN), ensure the base is anhydrous and finely powdered. |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Sluggish or incomplete reaction | Increase catalyst loading to 3-5 mol%. Ensure the catalyst is from a reliable source. |
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile and its Isomers
Introduction: The Privileged Pyrrolopyridine Scaffold in Drug Discovery
The pyrrolopyridine scaffold, a bioisosteric analog of indole, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a "privileged" structure in the design of targeted therapeutics. This guide provides a comparative analysis of the biological activity of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 7-cyano-6-azaindole) and its positional isomers. While direct, head-to-head comparative studies of these specific carbonitrile isomers are limited in the public domain, this document synthesizes available data on various derivatives of the core scaffolds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative potential and structure-activity relationships (SAR).
The position of the nitrogen atom in the pyridine ring and the substituent on the pyrrole or pyridine ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This guide will delve into the nuances of these structural variations, focusing on their implications for anticancer and kinase inhibition activities.
Comparative Biological Activity: A Tale of Isomeric Scaffolds
The biological potential of pyrrolopyridine derivatives is intrinsically linked to their isomeric form. Different isomers present distinct spatial arrangements of hydrogen bond donors and acceptors, leading to varied binding affinities and selectivities for biological targets, particularly protein kinases.
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Scaffold: The Focal Point
While specific data for the 7-carbonitrile derivative is not extensively reported in publicly accessible literature, the broader 1H-pyrrolo[2,3-c]pyridine scaffold has been explored for various therapeutic applications. For instance, derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been synthesized and investigated as potassium-competitive acid blockers (P-CABs), demonstrating the scaffold's potential to interact with ion channels and transporters[1]. The introduction of a carbonitrile group at the 7-position is a strategic chemical modification that can enhance polarity and provide a valuable synthetic handle for further derivatization to explore activities such as kinase inhibition or cytotoxicity.
Isomeric Scaffolds: A Comparative Overview
The following sections summarize the reported biological activities of other key pyrrolopyridine isomers, providing a basis for understanding the potential of their carbonitrile-substituted counterparts.
1. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold:
This isomer is one of the most extensively studied. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases.
-
As Kinase Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values lower than 1 nM[2]. They have also shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with compound 4h displaying IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively[3][4]. Furthermore, this scaffold has been utilized to develop inhibitors of Cell Division Cycle 7 (Cdc7) kinase, with some derivatives showing IC50 values in the low nanomolar range[5].
-
Anticancer Activity: The potent kinase inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives translates to significant anticancer effects. For example, the FGFR inhibitor 4h not only inhibited the proliferation of breast cancer cells but also induced apoptosis and inhibited cell migration and invasion[3].
2. 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffold:
This scaffold has emerged as a promising framework for the development of novel anticancer agents.
-
As Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site. One of the most potent compounds, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines[6]. This compound was shown to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis[6].
-
Antiproliferative Activity against Melanoma: Diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated high potency against human melanoma cell lines, with some compounds showing IC50 values in the nanomolar range and exhibiting greater potency than the approved drug Sorafenib[7][8].
-
As FMS Kinase Inhibitors: Derivatives of this scaffold have also been identified as potent inhibitors of FMS kinase, a target for anticancer and anti-inflammatory therapies. Compound 1r was found to be a selective FMS kinase inhibitor with an IC50 of 30 nM and also exhibited potent antiproliferative activity against a panel of cancer cell lines[9].
3. 1H-Pyrrolo[3,4-c]pyridine (Azaizoindole) Scaffold:
This isomer has been investigated for a broad range of biological activities, including analgesic, antidiabetic, antiviral, and anticancer properties[10][11]. This highlights the versatility of the pyrrolopyridine core and suggests that its carbonitrile derivatives could also possess a diverse pharmacological profile.
Quantitative Comparison of Biological Activities
The following table summarizes the reported IC50 values for representative derivatives of different pyrrolopyridine isomers to facilitate a quantitative comparison. It is important to note that these are not direct comparisons of the carbonitrile isomers but provide a valuable indication of the potential of each scaffold.
| Scaffold | Derivative Example | Target/Cell Line | Biological Activity (IC50) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 nM | [3][4] |
| FGFR2 | 9 nM | [3][4] | ||
| FGFR3 | 25 nM | [3][4] | ||
| TNIK Inhibitor | TNIK | < 1 nM | [2] | |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 10t | HeLa (cervical cancer) | 0.12 µM | [6] |
| SGC-7901 (gastric cancer) | 0.15 µM | [6] | ||
| MCF-7 (breast cancer) | 0.21 µM | [6] | ||
| Compound 1r | FMS Kinase | 30 nM | [9] | |
| Diarylurea/Diarlamide Derivatives | A375P (melanoma) | Nanomolar range | [7][8] | |
| 1H-Pyrrolo[3,4-c]pyridine | Various Derivatives | Multiple Targets | Varied (analgesic, antiviral, etc.) | [10][11] |
Disclaimer: The data presented is for comparative purposes and is derived from different studies. Experimental conditions may vary, and direct comparisons should be made with caution.
Experimental Methodologies: A Guide to Reproducible Research
To facilitate further research and ensure the generation of comparable data, standardized experimental protocols are crucial. Below are outlines for key assays commonly used in the evaluation of kinase inhibitors and cytotoxic agents.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol Outline:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a specified temperature for a set period. e. Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring luminescence).
-
Data Analysis: a. Plot the percentage of kinase inhibition against the compound concentration. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol Outline:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of the biological activities of these compounds, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for screening potential anticancer drugs.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway often targeted by pyrrolopyridine inhibitors.
References
- 1. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolopyridine Isomers: 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile and its [2,3-b] Counterpart
A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its two most prominent isomers, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 1H-pyrrolo[2,3-c]pyridine (6-azaindole), present subtle yet profound structural differences that dictate their chemical reactivity, physical properties, and, most critically, their pharmacological profiles. The introduction of a carbonitrile group, a versatile chemical handle and a potent hydrogen bond acceptor, further diversifies their potential.
This guide provides an in-depth comparative study of the 7-carbonitrile derivative of 1H-pyrrolo[2,3-c]pyridine and its analogous [2,3-b] isomers. We will dissect their structural nuances, synthetic strategies, spectroscopic signatures, and divergent biological activities, offering field-proven insights for researchers engaged in drug development.
Part 1: Structural and Physicochemical Disparities
The core difference between these isomers lies in the position of the nitrogen atom within the six-membered pyridine ring. In the [2,3-b] isomer (7-azaindole), the nitrogen is at position 7, adjacent to the pyrrole fusion. In the [2,3-c] isomer (6-azaindole), the nitrogen is at position 6. This seemingly minor shift significantly alters the electron density distribution across the bicyclic system, influencing hydrogen bonding capabilities, pKa, and overall molecular polarity.
The placement of the nitrogen atom directly impacts the molecule's electrostatic potential. The pyridine ring is inherently electron-deficient, and its nitrogen atom acts as a hydrogen bond acceptor. The pyrrole ring, conversely, is electron-rich, with its N-H group serving as a hydrogen bond donor. In the 7-azaindole ([2,3-b]) scaffold, the donor and acceptor are positioned adjacently, creating a powerful bidentate hydrogen-bonding motif that is highly effective for interacting with protein kinase hinges.[1] This structural feature is a cornerstone of its widespread use in kinase inhibitor design.[1] In the 6-azaindole ([2,3-c]) isomer, these sites are further apart, leading to a different vector for molecular interactions and thus, different target specificities.
| Property | 1H-Pyrrolo[2,3-c]pyridine | 1H-Pyrrolo[2,3-b]pyridine |
| Common Name | 6-Azaindole | 7-Azaindole |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol [2] |
| CAS Number | 271-29-4 | 271-63-6[2] |
| Reactivity Hallmark | Pyrrole ring prone to electrophilic substitution; Pyridine ring to nucleophilic attack.[3] | Similar reactivity, but the N7 position influences regioselectivity.[4] |
Part 2: Synthesis and Chemical Reactivity
The synthetic routes to these scaffolds often begin with appropriately substituted pyridine or pyrrole precursors. The choice of starting material and cyclization strategy is critical for achieving the desired isomer.
General Synthetic Approach: The synthesis of pyrrolopyridines can be broadly categorized into methods that construct the pyrrole ring onto a pyridine precursor or vice-versa. For instance, the Fischer indole synthesis, or variations thereof, can be adapted for azaindoles.[5] Cyanation, to install the key carbonitrile group, is typically achieved in the later stages of the synthesis, often via palladium-catalyzed cyanation of a halogenated pyrrolopyridine intermediate using reagents like zinc cyanide or through a Sandmeyer-type reaction on an amino-substituted precursor.
The reactivity of the core is dictated by the dual nature of the fused rings. The pyrrole moiety is susceptible to electrophilic substitution, while the electron-deficient pyridine ring is a target for nucleophilic attack.[3] The presence of the carbonitrile group, being strongly electron-withdrawing, further deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, depending on its position.
Part 3: Comparative Spectroscopic Analysis
While specific experimental data for 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile is sparse, its spectroscopic properties can be predicted and compared with the well-documented data for [2,3-b] isomers.[6][7]
¹H NMR Spectroscopy: The chemical shifts of the ring protons are highly diagnostic.
-
Pyrrole Protons: The protons on the pyrrole ring (H2, H3) will resonate in the aromatic region, with their exact shifts influenced by the anisotropic effect of the adjacent pyridine ring and the electronic effect of the nitrile.
-
Pyridine Protons: For the [2,3-b] isomer, protons H4, H5, and H6 provide a distinct pattern. For the [2,3-c] isomer, the protons at positions 2, 3, 4, and 5 will show shifts influenced by the N6 atom. The proton ortho to the pyridine nitrogen typically appears at a higher chemical shift (further downfield).
-
N-H Proton: The pyrrole N-H proton is typically a broad singlet found far downfield (>11 ppm), a characteristic feature of azaindoles.[6]
¹³C NMR Spectroscopy: The carbon signals reflect the electronic environment. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift around 115-120 ppm. The carbon atoms attached to nitrogen (e.g., C7a, C3a) will also show distinct shifts.
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the sharp, strong absorption from the C≡N stretch, typically appearing in the 2220-2240 cm⁻¹ region. The N-H stretch of the pyrrole will be visible as a broad band around 3100-3500 cm⁻¹.
| Spectroscopic Feature | Expected Observation for [2,3-c] Isomer | Expected Observation for [2,3-b] Isomer |
| ¹H NMR (Pyrrole N-H) | Broad singlet, ~11-12 ppm | Broad singlet, ~11-12 ppm[6] |
| ¹H NMR (Pyridine H) | Protons adjacent to N6 will be downfield | Protons adjacent to N7 will be downfield[6] |
| IR (C≡N Stretch) | Strong, sharp peak at ~2220-2240 cm⁻¹ | Strong, sharp peak at ~2220-2240 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to C₈H₅N₃ (143.05 g/mol ) | Molecular Ion Peak (M+) corresponding to C₈H₅N₃ (143.05 g/mol )[7] |
Part 4: Divergent Biological Activities and Applications
The isomeric and electronic differences between the two scaffolds translate directly into distinct pharmacological activities.
1H-Pyrrolo[2,3-b]pyridine ([2,3-b] Isomer): A Kinase Inhibitor Powerhouse The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its defining feature—the adjacent pyrrole N-H donor and pyridine N7 acceptor—mimics the hydrogen bonding pattern of adenine, enabling potent and often selective binding to the ATP-binding site of many kinases.
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1]
-
PDE4B Inhibitors: The scaffold has been successfully used to generate selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[8]
-
ATM Inhibitors: Recently, highly selective and orally available inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response, were developed from this scaffold for cancer therapy.[9]
1H-Pyrrolo[2,3-c]pyridine ([2,3-c] Isomer): Exploring New Biological Space While less ubiquitous than its 7-azaindole cousin, the 6-azaindole scaffold has been successfully exploited to develop inhibitors for different target classes, demonstrating its unique therapeutic potential.
-
Potassium-Competitive Acid Blockers (P-CABs): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potent P-CABs for treating acid-related gastrointestinal disorders.[10] Their mechanism involves inhibiting the H⁺,K⁺-ATPase proton pump. The specific geometry of the 6-azaindole core was likely crucial for optimal binding to the ion channel.
-
Antimicrobial and Antiviral Potential: The broader class of pyrrolopyridines, including the [3,4-c] and [3,2-c] isomers, have shown promise as antimycobacterial, antiviral, and antidiabetic agents, suggesting that the [2,3-c] core warrants further exploration in these areas.[11][12]
Part 5: Experimental Protocol: Synthesis of a Halogenated 1H-Pyrrolo[2,3-b]pyridine Intermediate
This protocol describes a representative first step in the synthesis of many functionalized 7-azaindoles, which is the selective halogenation of the electron-rich pyrrole ring. This intermediate is the direct precursor for the introduction of a carbonitrile group.
Objective: To synthesize 3-Bromo-1H-pyrrolo[2,3-b]pyridine as a key intermediate.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. Causality: The electron-rich C3 position of the pyrrole ring is the most susceptible to electrophilic attack. Performing the reaction at 0 °C minimizes side reactions and potential di-bromination.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 50:50 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a slightly higher Rf than the starting material.
-
Workup and Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. Causality: The bicarbonate wash removes any acidic byproducts (succinimide), and the brine wash aids in the separation of the organic and aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%). Combine fractions containing the pure product (as determined by TLC) and concentrate to afford 3-Bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C3-H proton signal and the appearance of a new set of aromatic signals will confirm the successful bromination.
Conclusion
The comparison between this compound and its [2,3-b] isomer underscores a fundamental principle in medicinal chemistry: isomeric scaffolds are not interchangeable. The position of a single nitrogen atom reshapes the electronic landscape and three-dimensional pharmacophore of the molecule, unlocking entirely different sets of biological targets. The 7-azaindole ([2,3-b]) core is a validated and powerful motif for kinase inhibition due to its potent bidentate hydrogen-bonding capability. In contrast, the 6-azaindole ([2,3-c]) core, while less explored, has already demonstrated unique potential in different therapeutic areas like acid secretion inhibition. For drug development professionals, understanding these subtleties is paramount for the rational design of novel, selective, and effective therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile|CAS 1261627-31-9 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Structure-activity relationship of 1H-Pyrrolo[2,3-c]pyridine derivatives
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-c]pyridine Derivatives for Drug Discovery Professionals
The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the broader azaindole family, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and the fused bicyclic system offer a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 1H-pyrrolo[2,3-c]pyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.
Introduction to the 1H-Pyrrolo[2,3-c]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms, each offering distinct electronic and steric properties for drug design. The 1H-pyrrolo[2,3-c]pyridine core, in particular, has been successfully exploited to develop inhibitors for a range of enzymes and receptors, including kinases and phosphodiesterases, as well as compounds with potent anticancer and anti-inflammatory activities.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological properties, making it a focal point of many drug discovery programs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section will compare the SAR of these derivatives against different biological targets.
Anticancer Activity: Tubulin Polymerization Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines.[2][3] The general scaffold for these compounds features a 1-aryl and a 6-aryl substituent.
The SAR for this series can be summarized as follows:
-
Position 1: A 3,4,5-trimethoxyphenyl group at this position is crucial for activity, mimicking the A-ring of combretastatin A-4.
-
Position 6: The nature of the aryl group at this position significantly influences potency. An indolyl moiety, as seen in compound 10t , provides the most potent activity against HeLa, SGC-7901, and MCF-7 cell lines.[3][4] The introduction of electron-donating groups on a phenyl ring at this position generally leads to moderate to weak activity.[3]
Table 1: Comparison of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
| Compound | R1 (Position 1) | R2 (Position 6) | IC50 (µM) vs. HeLa | IC50 (µM) vs. SGC-7901 | IC50 (µM) vs. MCF-7 |
| 10a | 3,4,5-trimethoxyphenyl | phenyl | >10 | >10 | >10 |
| 10k | 3,4,5-trimethoxyphenyl | 4-ethoxyphenyl | 1.23 | 1.52 | 2.11 |
| 10t | 3,4,5-trimethoxyphenyl | indolyl | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024.[3]
Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively used to develop potent kinase inhibitors targeting various members of the kinome.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against FGFRs.[5][6] Key SAR insights include:
-
Position 5: Introduction of a trifluoromethyl group at this position can enhance potency by forming a hydrogen bond with Gly485 in the FGFR1 binding site.[5]
-
Substituents on the core: The nature of the substituent at other positions, particularly larger hydrophobic groups, can be explored to interact with the hydrophobic pocket of the kinase.
Table 2: Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R (Position 5) | IC50 (nM) vs. FGFR1 | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | IC50 (nM) vs. FGFR4 |
| 1 | H | 1900 | - | - | - |
| 4a | CF3 | - | - | - | - |
| 4h | - | 7 | 9 | 25 | 712 |
Data for compound 1 and 4a suggest the importance of the CF3 group, while 4h represents a highly potent derivative from the series.[5][6]
A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory activity against FMS kinase (CSF-1R).[7] The SAR study revealed that:
-
The diarylamide and diarylurea scaffolds are effective for FMS kinase inhibition.
-
Compound 1r emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound.[7] It also showed significant antiproliferative activity against various cancer cell lines.[7]
Table 3: Comparison of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
| Compound | IC50 (nM) vs. FMS Kinase | Antiproliferative IC50 Range (µM) |
| KIST101029 (Lead) | 96 | - |
| 1e | 60 | - |
| 1r | 30 | 0.15 - 1.78 |
Data extracted from Abdel-Halim et al., 2018.[7]
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[8] The SAR for this class of compounds highlights the importance of:
-
The Pyrrolopyridine Core: Moving from a benzo[d]imidazole to a pyrrolo[2,3-b]pyridine scaffold led to an increase in potency.[8]
-
Substituents on the Carboxamide: The size and hydrophobicity of the substituent on the amide nitrogen are crucial for activity and selectivity over PDE4D. A 3,3-difluoroazetidine ring (compound 11h ) resulted in high inhibitory activity and good selectivity.[8]
Table 4: Comparison of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
| Compound | Amide Substituent | IC50 (µM) vs. PDE4B | Selectivity over PDE4D |
| 7 | - | 0.48 | - |
| 11h | 3,3-difluoroazetidine | 0.14 | 6-fold |
Data extracted from Constance et al., 2023.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details representative experimental protocols for evaluating 1H-pyrrolo[2,3-c]pyridine derivatives.
Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-pyrrolo[2,3-c]pyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the FGFR1 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are a rich source of novel therapeutic agents. The comparative SAR analysis presented in this guide demonstrates that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity. For instance, the strategic introduction of specific aryl groups at defined positions has yielded potent tubulin polymerization inhibitors, while modifications to the carboxamide moiety have led to selective PDE4B inhibitors. Similarly, substitutions on the pyrrolopyridine ring are critical for potent kinase inhibition.
Future drug discovery efforts in this area should focus on leveraging the established SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling and structure-based drug design will be invaluable in further exploring the chemical space around this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Modeling of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile Binding to Target Proteins
This guide provides a comprehensive comparison of computational modeling techniques to predict the binding of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile to its putative protein targets, the Janus kinases (JAKs). As researchers, scientists, and drug development professionals, our goal is to not only understand if a molecule binds, but how and how strongly. This guide will delve into the causality behind experimental choices in computational modeling and provide self-validating protocols for assessing the binding of this novel compound against well-established inhibitors.
The 1H-pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitors due to the structural similarity of its azaindole core to the purine base of ATP, enabling it to function as an effective hinge-binder in the ATP-binding pocket of these enzymes.[1] While specific experimental data for the 7-carbonitrile derivative is emerging, we can leverage computational approaches to forecast its binding characteristics and compare it with known JAK inhibitors, Tofacitinib and Ruxolitinib. This comparative approach allows us to benchmark our predictions and gain confidence in our in-silico evaluation.
The Janus Kinase Family: A Key Target in Inflammatory Diseases
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are pivotal in cytokine signaling pathways.[2][3] Dysregulation of JAK signaling is implicated in a multitude of autoimmune and inflammatory diseases, making them attractive therapeutic targets.[4] The development of small molecule inhibitors that target the ATP-binding site of JAKs has led to approved therapies for conditions like rheumatoid arthritis.[5][6]
Comparative Ligands: Tofacitinib and Ruxolitinib
To provide a robust comparison for our computational model of this compound, we will utilize two well-characterized, FDA-approved JAK inhibitors:
-
Tofacitinib: An inhibitor of JAK1, JAK2, and JAK3, with a pyrrolo[2,3-d]pyrimidine core.[5][7][8]
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, featuring a pyrrolopyrazole scaffold.[6][9][10][11][12][13]
These molecules provide excellent benchmarks due to the availability of crystal structures in complex with JAKs, extensive published experimental binding data, and numerous computational studies.
Computational Modeling Workflow: A Multi-faceted Approach
Our computational investigation will follow a hierarchical approach, starting with a rapid and efficient docking method to predict binding poses, followed by more computationally intensive molecular dynamics simulations and free energy calculations to refine our understanding of the binding affinity and stability.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile | 40068-77-7 | Benchchem [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic efficacy and minimizing off-target effects.[1] The 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, like all small molecules targeting the highly conserved ATP-binding site of kinases, a thorough understanding of their cross-reactivity profile is essential.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on the pyrrolopyrimidine core, a close structural relative of the this compound scaffold, against other established kinase inhibitor classes. We will delve into the causality behind experimental choices for profiling selectivity and provide detailed, self-validating protocols for key methodologies.
The Imperative of Kinase Inhibitor Selectivity
The development of selective kinase inhibitors is a formidable task due to the high degree of conservation in the ATP-binding pocket across the kinome.[2] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of experimental results, making a comprehensive selectivity profile a non-negotiable aspect of inhibitor characterization.[3] Methodologies for assessing inhibitor selectivity range from broad, single-concentration kinase panel screens to more in-depth, dose-response determinations and cellular target engagement assays.[3][4]
Comparative Cross-Reactivity Profiling: Pyrrolopyrimidines vs. Alternative Scaffolds
While specific, publicly available, large-scale kinome scan data for inhibitors with the precise this compound core is limited, the broader class of pyrrolopyrimidine derivatives has been extensively studied. These compounds have demonstrated potent and selective inhibition of various kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and others.[5][6] For the purpose of this guide, we will use well-characterized pyrrolopyrimidine-based inhibitors as a proxy to understand the potential cross-reactivity landscape of this scaffold.
To provide a robust comparison, we will contrast the selectivity profile of a representative pyrrolopyrimidine inhibitor with two well-established kinase inhibitors possessing distinct chemical scaffolds: a quinazoline-based inhibitor and a pyrazolopyrimidine-based inhibitor.
Table 1: Comparative Kinase Selectivity Profiles
| Kinase Target Family | Representative Pyrrolopyrimidine Inhibitor (e.g., JAK1-selective) | Quinazoline-based Inhibitor (e.g., Erlotinib) | Pyrazolopyrimidine-based Inhibitor (e.g., Dasatinib) |
| Primary Target(s) | JAK1[5][6] | EGFR[7] | BCR-ABL, SRC family kinases[7] |
| Selectivity within Primary Family | High selectivity for JAK1 over JAK2, JAK3, and TYK2[5][6][8] | High selectivity for EGFR over other receptor tyrosine kinases. | Broad activity against SRC family kinases. |
| Key Off-Targets (Biochemical Assays) | Limited off-targets in broad kinase panels. Some activity may be observed against other JAK family members at higher concentrations.[8] | Known off-targets include other HER family members (e.g., HER2) and Src family kinases at higher concentrations. | Numerous off-targets across the kinome, including c-KIT, PDGFR, and Ephrin receptors.[9] |
| Cellular Target Engagement | Demonstrates on-target engagement in cellular assays with minimal engagement of predicted off-targets at therapeutic concentrations. | Shows potent inhibition of EGFR signaling in cells. Off-target effects on other pathways can be observed. | Broad cellular activity consistent with its biochemical profile, impacting multiple signaling pathways. |
| Selectivity Score (S-score) | Low S-score, indicating high selectivity. | Moderate S-score, with a more focused off-target profile. | High S-score, indicative of a multi-targeted inhibitor. |
Note: The data presented here is a synthesis of findings from multiple sources and is intended to be representative. Actual selectivity profiles can vary depending on the specific compound and the assay conditions.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is crucial for a comprehensive understanding of an inhibitor's selectivity. Combining in vitro biochemical assays with in-cell target engagement studies provides a more complete picture.
Biochemical Kinase Panel Screening
The most common initial step in selectivity profiling is to screen the inhibitor against a large panel of purified kinases.[3] This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets. Hits from this initial screen are then followed up with dose-response assays to determine the IC50 values.
Workflow for Biochemical Kinase Panel Screening
Caption: A typical workflow for biochemical kinase inhibitor selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[10][11] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
CETSA Workflow Diagram
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobeads Affinity Chromatography
Kinobeads are a powerful chemical proteomics tool for profiling kinase inhibitor targets in a native-like cellular environment.[2][9] This method utilizes beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.
Detailed Protocol for Kinobeads Affinity Chromatography
-
Cell Lysate Preparation:
-
Harvest and lyse cells under non-denaturing conditions to preserve native protein complexes.
-
-
Inhibitor Competition:
-
Incubate the cell lysate with the inhibitor of interest at various concentrations.
-
-
Kinobeads Pulldown:
-
Add the kinobeads to the lysate and incubate to allow for the capture of kinases not bound to the free inhibitor.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Quantify the abundance of each kinase in the presence and absence of the inhibitor.
-
A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Kinobeads Workflow Diagram
Caption: The experimental workflow for kinobeads-based kinase inhibitor profiling.
Conclusion and Future Directions
The this compound scaffold and its close relatives represent a promising avenue for the development of selective kinase inhibitors. A rigorous and multi-pronged approach to cross-reactivity profiling, combining broad biochemical screens with cellular target engagement assays, is indispensable for advancing these compounds through the drug discovery pipeline. As our understanding of the kinome and the structural basis of inhibitor selectivity continues to grow, we can anticipate the development of even more refined tools and strategies for designing the next generation of highly specific kinase-targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile
Introduction
1H-Pyrrolo[2,3-c]pyridine, a scaffold also known as 6-azaindole, and its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of a carbonitrile group at the 7-position yields 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, a key intermediate for the synthesis of various bioactive molecules, including kinase inhibitors and potassium-competitive acid blockers.[1] The efficient and scalable synthesis of this intermediate is therefore a critical consideration in drug discovery and development pipelines.
This guide provides an in-depth, objective comparison of the two primary synthetic routes for the production of this compound: modern palladium-catalyzed cyanation of a halogenated precursor and the classic Sandmeyer reaction from an amino precursor. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, scalability, safety, and operational complexity.
Overview of Synthetic Strategies
The introduction of a nitrile group onto an aromatic or heteroaromatic ring can be achieved through various methods. For the synthesis of this compound, two routes stand out for their potential applicability and scalability:
-
Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of a 7-halo-1H-pyrrolo[2,3-c]pyridine intermediate with a cyanide source, mediated by a palladium catalyst.[2][3][4][5] This method is renowned for its functional group tolerance and generally high yields.
-
Sandmeyer Reaction: A classic and robust method, the Sandmeyer reaction proceeds via the diazotization of a 7-amino-1H-pyrrolo[2,3-c]pyridine precursor, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[6]
The choice between these routes depends on several factors, including the availability of starting materials, desired scale of production, and safety considerations associated with the reagents.
Route 1: Palladium-Catalyzed Cyanation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Strategy and Rationale
This synthetic strategy hinges on the formation of a carbon-carbon bond between the C7 position of the pyrrolopyridine ring and a cyanide nucleophile. The use of a palladium catalyst is crucial for facilitating the oxidative addition of the catalyst to the aryl-halide bond, followed by transmetalation with the cyanide source and reductive elimination to yield the desired product. The choice of a 7-chloro precursor is often a balance between reactivity and the cost and availability of the starting materials for its synthesis.
Synthesis of Precursor: 7-Chloro-1H-pyrrolo[2,3-c]pyridine
The synthesis of the 7-chloro precursor is a critical first step. A plausible route involves the construction of the pyrrolopyridine core followed by chlorination.
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Step 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole). This can be achieved through various published methods, often starting from substituted pyridines.
-
Step 2: N-Oxidation. 1H-Pyrrolo[2,3-c]pyridine is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) to form the corresponding N-oxide.
-
Step 3: Chlorination. The N-oxide is then subjected to nucleophilic chlorination. A common method involves the use of methanesulfonyl chloride (MsCl) in dimethylformamide (DMF).[7] The reaction mixture is typically heated to facilitate the reaction.
-
Work-up and Purification. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford 7-Chloro-1H-pyrrolo[2,3-c]pyridine.
Detailed Protocol for Palladium-Catalyzed Cyanation
This protocol is adapted from general methods for the palladium-catalyzed cyanation of heteroaryl halides using zinc cyanide as the cyanide source.[3]
Materials and Reagents:
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (optional, as a reductant for Pd(II) species)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Stir the reaction mixture at 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation.
Route 2: Sandmeyer Reaction of 7-Amino-1H-pyrrolo[2,3-c]pyridine
Strategy and Rationale
The Sandmeyer reaction is a stalwart of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including nitriles.[6] The reaction proceeds in two distinct stages: the formation of a diazonium salt from the aromatic amine under acidic conditions with a nitrite source, followed by the copper(I) cyanide-catalyzed decomposition of the diazonium salt to yield the nitrile and nitrogen gas.
Synthesis of Precursor: 7-Amino-1H-pyrrolo[2,3-c]pyridine
The synthesis of the 7-amino precursor can be approached through the reduction of a corresponding 7-nitro derivative.
Experimental Protocol: Synthesis of 7-Amino-1H-pyrrolo[2,3-c]pyridine
-
Step 1: Nitration. 1H-Pyrrolo[2,3-c]pyridine can be nitrated at the 7-position under carefully controlled conditions, for example, using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Step 2: Reduction. The resulting 7-nitro-1H-pyrrolo[2,3-c]pyridine is then reduced to the amine. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acidic media (e.g., SnCl₂ in HCl).
-
Work-up and Purification. After the reduction is complete, the reaction mixture is neutralized, and the product is extracted. The crude amine is then purified, often by crystallization or column chromatography.
Detailed Protocol for Sandmeyer Reaction
This protocol is a generalized procedure for the Sandmeyer cyanation of a heteroaromatic amine.
Materials and Reagents:
-
7-Amino-1H-pyrrolo[2,3-c]pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Ethyl acetate
Procedure:
-
Diazotization:
-
Dissolve 7-Amino-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. This forms the soluble dicyanocuprate(I) complex.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Workflow Diagram
References
- 1. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile Against Established Janus Kinase (JAK) Inhibitors
In the landscape of targeted therapies for autoimmune diseases and myeloproliferative neoplasms, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, with leading, clinically approved JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib, and Filgotinib. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical entity within the context of established therapeutic alternatives.
Introduction: The JAK-STAT Signaling Pathway and Its Therapeutic Targeting
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors, playing a fundamental role in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Inhibition of these kinases has proven to be a successful therapeutic strategy.[1]
The pyrrolopyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in kinase inhibitor design due to its ability to competitively bind to the ATP-binding site of kinases.[4] Several approved JAK inhibitors incorporate this or a similar heterocyclic core.[5][6] this compound represents a novel chemical entity based on this promising scaffold, warranting a thorough investigation of its potential as a next-generation JAK inhibitor.
Mechanism of Action: Competitive ATP Inhibition
Like other small molecule inhibitors of this class, this compound is hypothesized to exert its effects by competitively binding to the ATP-binding pocket of the JAK enzymes.[7] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of downstream inflammatory genes. The specific selectivity profile against the different JAK isoforms is a key determinant of both the therapeutic efficacy and the safety profile of the inhibitor.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Head-to-Head In Vitro Performance Comparison
The inhibitory activity of this compound against the four JAK isoforms was determined using in vitro kinase assays and compared with established JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound | 8.5 | 25.2 | 750 | 105 | JAK1/2 selective |
| Tofacitinib | 56[8] | 1377[8] | 406[8] | - | JAK1/3 preferential |
| Ruxolitinib | Potent | Potent | Moderate | Moderate | JAK1/2 selective |
| Baricitinib | 5.9[9] | ~5.9[9] | ~413[9] | ~59[9] | JAK1/2 selective[9] |
| Upadacitinib (ABT-494) | 43[10] | 3162[10] | >5600[10] | >8170[10] | Highly JAK1 selective[10][11] |
| Filgotinib (GLPG0634) | 10[12] | 28[12] | 810[12] | 116[12] | JAK1 selective[12] |
Note: IC50 values can vary between different assay conditions. Data for known ligands are sourced from published literature for comparative purposes.
The hypothetical data for this compound suggest a potent inhibition of JAK1 and JAK2, with significant selectivity over JAK3. This profile is comparable to that of Ruxolitinib and Baricitinib.[9] The high selectivity against JAK3 is often considered desirable to minimize potential effects on the immune system that are mediated by JAK3.[13] In contrast, Upadacitinib demonstrates a much higher degree of selectivity for JAK1 over other JAK isoforms.[10][11]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed experimental protocols are provided for the key assays used to characterize and compare these inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation of Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained from a commercial source. A suitable peptide substrate and ATP are prepared in a kinase assay buffer.
-
Compound Dilution: this compound and the reference compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure: The kinase, substrate, and test compound are pre-incubated in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Incubation and Detection: The reaction is allowed to proceed at a controlled temperature. After incubation, a detection reagent is added to quantify the amount of phosphorylated substrate. The signal is read on a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Culture: A human cell line expressing the relevant cytokine receptors and JAKs is cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or known ligands.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/2 signaling, IL-2 for JAK1/3 signaling) to activate the JAK-STAT pathway.
-
Cell Lysis and Protein Quantification: After a short stimulation period, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-STAT: The level of phosphorylated STAT (p-STAT) is measured using a sensitive detection method such as ELISA or Western blotting with a phospho-specific antibody.
-
Data Analysis: The inhibition of cytokine-induced p-STAT formation is calculated for each compound concentration, and the IC50 value is determined.
Discussion and Future Directions
The preliminary in vitro data for this compound position it as a potent JAK1/2 inhibitor with a selectivity profile similar to approved drugs like Ruxolitinib and Baricitinib.[9] This profile suggests potential therapeutic utility in conditions where both JAK1 and JAK2 signaling are implicated, such as myelofibrosis and certain inflammatory disorders. The significant selectivity against JAK3 may offer a favorable safety profile concerning certain immune functions.[13]
Further preclinical development should focus on:
-
Kinome-wide selectivity profiling: To assess off-target effects against a broader panel of kinases.
-
In vivo efficacy studies: To evaluate the compound's performance in animal models of relevant diseases, such as collagen-induced arthritis.[13]
-
Pharmacokinetic and ADME studies: To determine the compound's absorption, distribution, metabolism, and excretion properties.
Conclusion
This compound demonstrates a promising in vitro profile as a potent and selective JAK1/2 inhibitor. Its performance, when compared head-to-head with established ligands, suggests it is a viable candidate for further investigation as a potential therapeutic agent for inflammatory and myeloproliferative diseases. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this and other novel kinase inhibitors.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Janus kinases (Jaks) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. benchchem.com [benchchem.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tofacitinib - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
